Acetylene--thiirane (1/1)
Description
Structure
2D Structure
Properties
CAS No. |
629656-86-6 |
|---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
acetylene;thiirane |
InChI |
InChI=1S/C2H4S.C2H2/c1-2-3-1;1-2/h1-2H2;1-2H |
InChI Key |
YWHVYKBCXSGRRC-UHFFFAOYSA-N |
Canonical SMILES |
C#C.C1CS1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isolation of the Acetylene-Thiirane (1/1) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct synthesis and isolation of a stable 1:1 complex between acetylene and thiirane is not a widely documented process in peer-reviewed literature. This guide, therefore, presents a speculative approach based on established principles of physical organic chemistry and spectroscopic techniques. The proposed methodologies are intended to serve as a foundational framework for researchers exploring this novel chemical entity.
Introduction
The potential interaction between acetylene, a simple alkyne, and thiirane (ethylene sulfide), a strained three-membered heterocycle, presents an intriguing case for studying non-covalent interactions or weak chemical bonding. The formation of a 1:1 complex could be driven by dipole-quadrupole interactions, hydrogen bonding (with the acetylenic protons), or charge-transfer interactions involving the sulfur atom's lone pairs. Understanding the synthesis and properties of such a complex could offer insights into reaction mechanisms involving these functionalities and potentially lead to new applications in materials science and drug design. This document outlines a theoretical and practical guide for the synthesis, isolation, and characterization of the putative acetylene-thiirane (1/1) complex.
Proposed Synthesis and Isolation
The formation of a weakly bound complex between acetylene and thiirane would likely require conditions that minimize competing reactions, such as the polymerization of thiirane or addition reactions to acetylene. A low-temperature, inert matrix isolation technique or a supersonic jet expansion would be the most promising approaches for generating and characterizing the complex spectroscopically. For isolation of a potentially more stable adduct, a co-crystallization approach at low temperatures could be explored.
Experimental Protocol: Matrix Isolation Spectroscopy
This method aims to trap the complex in an inert gas matrix at cryogenic temperatures for spectroscopic analysis.
Methodology:
-
Sample Preparation: A gaseous mixture of acetylene, thiirane, and a large excess of an inert gas (e.g., Argon or Neon) is prepared in a high-vacuum manifold. The typical molar ratio would be 1:1:1000 (acetylene:thiirane:matrix gas).
-
Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-20 K by a closed-cycle helium cryostat.
-
Spectroscopic Analysis: The matrix-isolated sample is then analyzed using Fourier-transform infrared (FTIR) spectroscopy. The appearance of new vibrational bands not attributable to either acetylene or thiirane monomers or dimers would indicate the formation of the complex.
-
Annealing: The matrix can be slowly warmed by a few Kelvin to allow for diffusion and potentially increase the concentration of the complex, followed by re-cooling and spectroscopic measurement.
Experimental Protocol: Supersonic Jet Expansion
This technique allows for the formation of the complex in the gas phase under collision-free conditions, enabling high-resolution spectroscopic studies.
Methodology:
-
Gas Mixture: A dilute mixture of acetylene and thiirane in a carrier gas (e.g., Helium or Argon) is prepared.
-
Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. The rapid expansion cools the molecules to a few Kelvin, promoting the formation of weakly bound complexes.
-
Probing: The cooled molecules are then probed by a suitable spectroscopic technique, such as Fourier-transform microwave (FTMW) spectroscopy or laser-induced fluorescence (LIF) if applicable.
Hypothetical Data Presentation
The following tables present hypothetical quantitative data that could be expected from successful synthesis and characterization of the acetylene-thiirane complex.
Table 1: Hypothetical Vibrational Frequencies (cm⁻¹) for the Acetylene-Thiirane Complex in an Argon Matrix
| Vibrational Mode | Acetylene Monomer | Thiirane Monomer | Hypothetical Complex | Expected Shift (Δν) |
| Acetylenic C-H symmetric stretch | 3374 | - | ~3360 | -14 |
| Acetylenic C-H asymmetric stretch | 3289 | - | ~3280 | -9 |
| C≡C stretch | 1974 | - | ~1970 | -4 |
| Thiirane C-S symmetric stretch | 626 | 626 | ~620 | -6 |
| Thiirane CH₂ symmetric stretch | 3006 | 3006 | ~3000 | -6 |
Table 2: Hypothetical Rotational Constants (MHz) for the Acetylene-Thiirane Complex from FTMW Spectroscopy
| Rotational Constant | Hypothetical Value |
| A | 15000 |
| B | 3500 |
| C | 3200 |
Visualization of Proposed Structures and Pathways
The following diagrams illustrate the proposed synthesis workflow and the hypothetical structure of the acetylene-thiirane complex.
Spectroscopic Identification of the Acetylene-Thiirane (1/1) van der Waals Complex: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of van der Waals complexes provides fundamental insights into non-covalent interactions, which are crucial in various chemical and biological systems. The acetylene-thiirane complex is of particular interest due to the potential interplay between the π-system of acetylene and the sulfur atom of the thiirane ring. Acetylene can act as a hydrogen bond donor or acceptor, and its quadrupole moment can interact with the dipole moment of thiirane. Understanding the structure and dynamics of this complex can elucidate the nature of weak interactions involving sulfur and π-systems, which is relevant for molecular recognition and drug design.
This guide details a proposed methodology utilizing pulsed-nozzle Fourier transform microwave (PNFTMW) spectroscopy, a powerful technique for the high-resolution study of rotational spectra of weakly bound complexes in the gas phase.[1][2][3][4] The combination of experimental spectroscopy with ab initio quantum chemical calculations is essential for the unambiguous identification and characterization of the complex.
Proposed Experimental and Computational Workflow
The logical flow for the identification and characterization of the acetylene-thiirane complex is a synergistic approach combining theoretical predictions with experimental verification.
Figure 1: Proposed workflow for the identification and characterization of the acetylene-thiirane complex.
Experimental Protocols
Sample Preparation and Introduction
A gaseous mixture would be prepared containing approximately 1% acetylene and 1% thiirane seeded in a noble gas carrier, typically argon or neon, at a backing pressure of 1-2 atm. The use of a noble gas facilitates the formation of a cold, supersonic jet, which simplifies the resulting rotational spectrum by populating only the lowest rotational energy levels.
Pulsed-Nozzle Fourier Transform Microwave (PNFTMW) Spectroscopy
The PNFTMW spectrometer is the central instrument for this investigation.[3]
Experimental Steps:
-
Supersonic Expansion: The gas mixture is pulsed into an evacuated Fabry-Pérot cavity through a solenoid valve. This expansion adiabatically cools the molecules to a rotational temperature of a few Kelvin, stabilizing the weakly bound acetylene-thiirane complex.
-
Microwave Excitation: A short, high-power microwave pulse is introduced into the cavity. If the frequency of the microwave pulse is resonant with a rotational transition of the complex, the molecules will be coherently excited.
-
Molecular Emission and Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay, FID). This emission is detected by a sensitive receiver.
-
Signal Processing: The time-domain FID signal is amplified, down-converted, and digitized. A Fourier transform of the time-domain signal yields the frequency-domain spectrum, revealing the rotational transitions.
-
Data Averaging: The experiment is repeated at a high repetition rate (several Hz), and the FIDs are averaged to improve the signal-to-noise ratio.
Proposed Intermolecular Structure
Based on studies of similar van der Waals complexes involving acetylene, a likely structure for the acetylene-thiirane complex would involve a hydrogen bond from one of the acetylenic protons to the sulfur atom of the thiirane ring.[5][6] A secondary interaction may exist between the π-system of acetylene and the thiirane ring.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tandfonline.com [tandfonline.com]
- 3. EA: Research [ipc.iisc.ac.in]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Rotational spectroscopy and molecular structure of the 1,1-difluoroethylene-acetylene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotational spectroscopy and molecular structure of the 1,1,2-trifluoroethylene-acetylene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for Predicting the Molecular Geometry of the Acetylene-Thiirane (1/1) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a theoretical framework for the prediction of the molecular geometry of the 1:1 van der Waals complex between acetylene (C₂H₂) and thiirane (c-C₂H₄S). As of the date of this publication, dedicated theoretical or spectroscopic studies on this specific complex are not prominent in the scientific literature. Therefore, this document provides a comprehensive, in-depth protocol based on established quantum chemical methodologies successfully applied to analogous molecular systems. By examining the computational approaches used for complexes involving acetylene and other small molecules, as well as thiirane's interactions with proton donors, we can construct a robust strategy to elucidate the geometry, stability, and bonding characteristics of the acetylene-thiirane dimer. This guide is intended to serve as a foundational resource for researchers undertaking novel computational studies in this area.
Introduction
The study of non-covalent interactions in molecular complexes is fundamental to understanding a vast range of chemical and biological phenomena, from atmospheric chemistry to the intricacies of drug-receptor binding. The acetylene-thiirane complex represents an interesting case for theoretical investigation, combining the π-system of acetylene, which can act as both a hydrogen bond donor and acceptor, with the sulfur-containing heterocycle thiirane, which possesses a stereochemically active lone pair on the sulfur atom.
Hypothetical Interaction Geometries
Based on analogous systems, several plausible geometries for the acetylene-thiirane complex can be postulated as starting points for computational optimization. The primary interactions are expected to be either a hydrogen bond involving the acidic proton of acetylene and the sulfur lone pair of thiirane, or a π-interaction with the acetylene molecule.
-
Sulfur-Hydrogen Bond (S···H-C): This would likely be a dominant interaction, where the acetylene molecule acts as a proton donor to one of the lone pairs on the sulfur atom of thiirane. This is analogous to the geometry observed in the thiirane-hydrogen bromide complex, which exhibits a pyramidal arrangement at the sulfur atom.[1]
-
π···H-S Interaction: While less likely due to the non-acidic nature of thiirane's hydrogens, an interaction between the acetylene π-system and a C-H bond on the thiirane ring could represent a shallow minimum on the potential energy surface.
-
N-H···π and C-H···N Hydrogen Bonding Analogy: Studies of the acetylene-ammonia co-crystal reveal both C−H···N and N−H···π types of hydrogen bonds.[2] By analogy, an interaction where a thiirane C-H bond points towards the acetylene π-cloud, or where the acetylene C-H bond interacts with the "face" of the thiirane ring, could be considered.
These initial hypotheses form the basis for constructing the input geometries for quantum chemical calculations.
Experimental Protocols: A Computational Approach
The following section details a robust computational methodology for the theoretical prediction of the acetylene-thiirane complex's geometry and properties. This protocol is synthesized from methods proven to be effective for similar van der Waals complexes.[3][4]
3.1. Monomer Geometry Optimization
Prior to studying the complex, the geometries of the individual acetylene and thiirane monomers should be optimized.
-
Level of Theory: Møller-Plesset perturbation theory to the second order (MP2) or Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are highly recommended for accurate results.[5] Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3, ωB97X-D) can also be employed, especially for preliminary scans of the potential energy surface.[2][4]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) or, preferably, an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ or aug-cc-pVTZ) should be used to properly describe the diffuse electron density involved in non-covalent interactions.[5]
-
Verification: A frequency calculation must be performed at the same level of theory to ensure that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
3.2. Potential Energy Surface (PES) Scan
To locate all possible stable conformers of the complex, a scan of the potential energy surface is advisable. This involves calculating the interaction energy at a grid of different intermolecular distances and orientations. Due to computational cost, a lower level of theory (e.g., DFT-D3 with a smaller basis set) may be used for the initial scan. The minima identified from the PES scan will then serve as starting points for full geometry optimization.
3.3. Complex Geometry Optimization and Energy Calculation
Each identified minimum on the PES should be fully optimized at a high level of theory (MP2 or CCSD(T)) with an appropriate augmented basis set.
-
Counterpoise Correction: To correct for basis set superposition error (BSSE), interaction energies should be calculated using the counterpoise correction method of Boys and Bernardi. The corrected binding energy (ΔE_cp) is given by: ΔE_cp = E_complex - E_monomerA(ghost) - E_monomerB(ghost) where the energies of the monomers are calculated in the presence of the "ghost" basis functions of the partner monomer.
-
Vibrational Analysis: A frequency calculation on the optimized complex geometry is crucial to confirm it as a true minimum and to obtain zero-point vibrational energy (ZPVE). The ZPVE-corrected binding energy (D₀) provides a more accurate comparison with potential future experimental data.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different conformers and with data from analogous systems.
Table 1: Optimized Geometries and Properties of Monomers
| Parameter | Acetylene | Thiirane |
|---|---|---|
| Computational Level | CCSD(T)/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |
| C-C bond length (Å) | Value | Value |
| C-H bond length (Å) | Value | Value |
| C-S bond length (Å) | N/A | Value |
| ∠H-C-C (°) | Value | N/A |
| ∠C-S-C (°) | N/A | Value |
| Rotational Constants (MHz) | ||
| A | Value | Value |
| B | Value | Value |
| C | Value | Value |
Table 2: Predicted Properties of Acetylene-Thiirane Complex Conformers
| Parameter | Conformer 1 (S···H-C) | Conformer 2 (π-stacked) |
|---|---|---|
| Computational Level | CCSD(T)/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |
| Intermolecular Distance (Å) | Value (e.g., R(S···H)) | Value (e.g., center of mass) |
| Key Intermolecular Angle (°) | Value (e.g., ∠S···H-C) | Value |
| Binding Energy (ΔE, kcal/mol) | Value | Value |
| BSSE-Corrected Binding Energy (ΔE_cp, kcal/mol) | Value | Value |
| ZPVE-Corrected Binding Energy (D₀, kcal/mol) | Value | Value |
| Rotational Constants (MHz) | ||
| A | Value | Value |
| B | Value | Value |
| C | Value | Value |
| Dipole Moment (Debye) | Value | Value |
Mandatory Visualizations
Diagrams are essential for illustrating the logical flow of the computational protocol.
Caption: Workflow for theoretical prediction of molecular geometry.
Conclusion
This guide provides a comprehensive theoretical framework for the prediction of the molecular geometry of the 1:1 acetylene-thiirane complex. By leveraging established high-level ab initio methods and drawing analogies from well-studied similar systems, researchers can confidently approach the computational investigation of this novel complex. The detailed protocol for geometry optimization, energy calculation, and data presentation, along with the illustrative workflow, serves as a complete roadmap for elucidating the structural and energetic properties of the acetylene-thiirane dimer. The results of such a study would provide valuable insights into the nature of non-covalent interactions involving sulfur heterocycles and π-systems.
References
- 1. Rotational spectroscopy of a mixture of thiirane and hydrogen bromide: detection and characterization of a short-lived complex (CH2)2SċHBr in a pulsed jet - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. van der Waals Complexes - CATCO [s3.smu.edu]
- 4. Theory and practice of modeling van der Waals interactions in electronic-structure calculations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Ab Initio Calculations for Acetylene--Thiirane (1/1) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the theoretical framework and practical steps for determining the binding energy of the acetylene--thiirane van der Waals complex using ab initio computational methods. Given the absence of extensive published data on this specific molecular interaction, this document serves as a foundational resource, detailing the requisite computational protocols, data analysis, and theoretical underpinnings. The methodologies described herein are grounded in established principles of quantum chemistry and are designed to yield high-accuracy predictions of the interaction strength between acetylene and thiirane. This information is critical for understanding non-covalent interactions involving sulfur-containing heterocycles and alkynes, which can be relevant in various chemical and biological contexts, including drug design and materials science.
Introduction
The study of non-covalent interactions is paramount in understanding the structure, stability, and function of molecular systems. The acetylene--thiirane complex represents an interesting case of a van der Waals interaction between a simple alkyne (acetylene) and a sulfur-containing saturated heterocycle (thiirane). The sulfur atom in thiirane, with its lone pairs of electrons, can act as a Lewis base, while the acidic protons of acetylene can act as a Lewis acid, suggesting the possibility of a weak hydrogen bond-like interaction. Furthermore, dispersion forces are expected to play a significant role in the binding.
Accurate determination of the binding energy of such a complex requires sophisticated computational chemistry techniques. Ab initio methods, which are based on the principles of quantum mechanics, provide a powerful tool for investigating these interactions with high accuracy. This guide focuses on the application of Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] methods, in conjunction with correlation-consistent basis sets, to calculate the binding energy of the acetylene--thiirane (1/1) complex.
Computational Methodology
The accurate calculation of weak intermolecular interactions necessitates the use of theoretical methods that can adequately describe electron correlation effects, particularly dispersion forces. The following section outlines a robust computational protocol for determining the binding energy of the acetylene--thiirane complex.
Level of Theory and Basis Set Selection
For the study of van der Waals complexes, it is crucial to select a level of theory that can capture the subtle electron correlation effects responsible for a significant portion of the binding.
-
Møller-Plesset Perturbation Theory (MP2): This is a widely used and computationally efficient method that includes electron correlation at the second order. It generally provides a good description of dispersion interactions.
-
Coupled Cluster Theory [CCSD(T)]: The CCSD(T) method is considered the gold standard for high-accuracy single-reference calculations. It includes single and double excitations iteratively and adds the effect of triple excitations perturbatively. While computationally more demanding than MP2, it provides highly reliable results for non-covalent interactions.
The choice of basis set is equally critical. For weakly bound complexes, diffuse functions are essential to correctly describe the electron density far from the nuclei.
-
Correlation-Consistent Basis Sets: The Dunning-type correlation-consistent basis sets, such as aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple Zeta), are highly recommended. The "aug" prefix indicates the inclusion of diffuse functions on all atoms, which are crucial for describing the tails of the wavefunctions and, consequently, intermolecular interactions.
Geometry Optimization and Frequency Calculations
The first step in the computational workflow is to obtain the optimized geometries of the individual monomers (acetylene and thiirane) and the acetylene--thiirane complex.
-
Monomer Optimization: The geometries of acetylene and thiirane are optimized individually at the chosen level of theory (e.g., MP2/aug-cc-pVTZ).
-
Complex Optimization: A series of initial guess geometries for the acetylene--thiirane complex should be generated to explore the potential energy surface and locate the global minimum. Plausible starting structures would involve the acetylene molecule approaching the sulfur atom of thiirane, as well as interacting with the C-C and C-S bonds. Each of these starting geometries is then optimized.
-
Frequency Analysis: For all optimized structures (monomers and the complex), vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true minima on the potential energy surface. The frequency calculations also provide the zero-point vibrational energies (ZPVE).
Binding Energy Calculation
The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the infinitely separated monomers.
ΔE = Ecomplex - (Eacetylene + Ethiirane)
A critical correction that must be applied to this energy is the Basis Set Superposition Error (BSSE) . BSSE arises because the basis functions of one monomer can be "borrowed" by the other monomer in the complex, artificially lowering the energy of the complex. The counterpoise correction method of Boys and Bernardi is the most common approach to correct for BSSE.
The counterpoise-corrected interaction energy (ΔECP) is calculated as:
ΔECP = Ecomplex(AB) - Eacetylene(A) - Ethiirane(B) + δBSSE
where:
-
Ecomplex(AB) is the energy of the complex.
-
Eacetylene(A) and Ethiirane(B) are the energies of the monomers in their optimized geometries.
-
δBSSE is the BSSE correction, calculated as: δBSSE = [Eacetylene(A) - Eacetylene(A, ghost B)] + [Ethiirane(B) - Ethiirane(B, ghost A)]
Here, Eacetylene(A, ghost B) is the energy of acetylene calculated with the basis functions of thiirane present at its position in the complex but without its nuclei and electrons (ghost orbitals). Similarly for Ethiirane(B, ghost A).
The binding energy (De) is the negative of the interaction energy:
De = -ΔECP
The binding energy corrected for zero-point vibrational energy (D0) is given by:
D0 = - (ΔECP + ΔZPVE)
where ΔZPVE = ZPVEcomplex - (ZPVEacetylene + ZPVEthiirane).
Quantitative Data Summary
The following table summarizes hypothetical but realistic results for the binding energy of the acetylene--thiirane complex calculated at the MP2 and CCSD(T) levels of theory with the aug-cc-pVTZ basis set.
| Computational Method | Interaction Energy (ΔE) (kcal/mol) | BSSE Correction (δBSSE) (kcal/mol) | Counterpoise Corrected Interaction Energy (ΔECP) (kcal/mol) | Binding Energy (De) (kcal/mol) | ΔZPVE (kcal/mol) | ZPVE Corrected Binding Energy (D0) (kcal/mol) |
| MP2/aug-cc-pVTZ | -2.85 | 0.45 | -2.40 | 2.40 | 0.35 | 2.05 |
| CCSD(T)/aug-cc-pVTZ | -2.60 | 0.42 | -2.18 | 2.18 | 0.33 | 1.85 |
Note: The values presented in this table are illustrative and represent typical results expected from such calculations. Actual research would require performing these calculations to obtain precise values.
Experimental Protocols: A Computational Approach
The "experiments" in this context are the computational procedures. A detailed protocol for a high-level calculation of the acetylene--thiirane binding energy is provided below.
Software: A quantum chemistry software package such as Gaussian, ORCA, or MOLPRO is required. The following protocol is described in a general manner applicable to most such programs.
Protocol:
-
Input File Preparation for Monomers:
-
Create input files for acetylene (C2H2) and thiirane (C2H4S).
-
Specify the geometry of each molecule using Cartesian coordinates or Z-matrix format.
-
Define the computational method and basis set: MP2/aug-cc-pVTZ or CCSD(T)/aug-cc-pVTZ.
-
Specify the task as geometry optimization followed by a frequency calculation (Opt Freq).
-
Set the convergence criteria for the optimization to be tight.
-
-
Execution of Monomer Calculations:
-
Run the calculations for both acetylene and thiirane.
-
Verify that the optimizations have converged and that the frequency calculations yield no imaginary frequencies.
-
Extract the final energies and the zero-point vibrational energies from the output files.
-
-
Input File Preparation for the Complex:
-
Construct an initial guess for the geometry of the acetylene--thiirane complex. A good starting point is to place the acetylene molecule such that one of its hydrogen atoms points towards the sulfur atom of thiirane, with a starting distance of around 3-4 Å between the H and S atoms.
-
Create an input file for the complex.
-
Specify the same level of theory and basis set as for the monomers.
-
Specify the task as geometry optimization followed by a frequency calculation (Opt Freq).
-
Include the counterpoise=2 keyword (or its equivalent in other software) to perform the BSSE correction calculation automatically after the optimization. This will calculate the energies of the monomers with the ghost orbitals of the partner.
-
-
Execution of the Complex Calculation:
-
Run the calculation for the complex. This will be the most computationally intensive step.
-
Verify the convergence of the optimization and the absence of imaginary frequencies.
-
-
Data Analysis and Binding Energy Calculation:
-
From the output file of the complex calculation, extract the final energy of the complex.
-
If the counterpoise correction was performed automatically, the BSSE-corrected interaction energy will be directly available in the output.
-
If calculated manually, use the energies of the monomers with ghost orbitals to compute the BSSE correction and the final interaction energy.
-
Extract the ZPVE of the complex.
-
Calculate the ΔZPVE.
-
Compute the final binding energies, De and D0.
-
Visualization of the Computational Workflow
The logical flow of the ab initio calculation process can be visualized as a directed graph.
Caption: Workflow for ab initio calculation of binding energy.
Conclusion
This technical guide has outlined a robust and accurate computational protocol for determining the binding energy of the acetylene--thiirane (1/1) van der Waals complex. By employing high-level ab initio methods such as MP2 and CCSD(T) with appropriate basis sets like aug-cc-pVTZ, and by carefully accounting for effects such as BSSE and ZPVE, it is possible to obtain reliable theoretical predictions for the strength of this non-covalent interaction. The detailed methodology and workflow presented here provide a solid foundation for researchers to undertake such computational studies, not only for the acetylene--thiirane complex but for a wide range of other weakly bound molecular systems. These theoretical insights are invaluable for advancing our understanding of intermolecular forces and their role in chemistry and biology.
Probing the Geometry of a Weakly Bound Dimer: A Technical Guide to the Rotational Spectroscopy of the Acetylene-Thiirane (1/1) Complex
For Immediate Release
This technical guide provides a comprehensive overview of the rotational spectroscopy of the 1:1 dimer formed between acetylene (C₂H₂) and thiirane (c-C₂H₄S). This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the nature of weak intermolecular interactions, particularly the emerging class of S⋯H–C hydrogen bonds. While direct experimental data on this specific complex was not found in an initial broad search, a targeted investigation has revealed a key study that forms the basis of this guide. All quantitative data, experimental protocols, and structural information presented herein are derived from the pivotal work of Batten, Cole, and Legon, who successfully characterized this complex.
Executive Summary
The acetylene-thiirane dimer is a weakly bound molecular complex held together by a highly nonlinear hydrogen bond between the hydrogen atom of acetylene and the sulfur atom of thiirane. This interaction is further stabilized by a secondary interaction between the π-electron system of acetylene and the hydrogen atoms of the thiirane ring. The study of such complexes provides fundamental insights into non-covalent interactions that are crucial in various chemical and biological systems. This guide summarizes the spectroscopic constants determined for eight isotopomers of the dimer, details the experimental methodology used for their determination, and provides a visual representation of the experimental workflow.
Data Presentation: Spectroscopic Constants
The rotational and centrifugal distortion constants for eight isotopomers of the acetylene-thiirane dimer were determined using pulsed-jet Fourier-transform microwave spectroscopy.[1][2] This data is crucial for the precise determination of the dimer's geometry. The constants for the normal isotopomer and its monosubstituted ¹³C and deuterated analogues are presented in the tables below.
Table 1: Rotational and Centrifugal Distortion Constants for the Normal and ¹³C Isotopomers of the Acetylene-Thiirane Dimer
| Isotopomer | A₀ / MHz | B₀ / MHz | C₀ / MHz | ΔJ / kHz | ΔJK / kHz |
| (CH₂)₂S⋯HCCH | 8205.8(11) | 1655.424(4) | 1435.539(4) | 4.3(2) | 16.2(8) |
| (CH₂)₂S⋯H¹³CCH | 8205.5(11) | 1630.957(4) | 1414.288(4) | 4.1(2) | 15.5(8) |
| (CH₂)₂S⋯HC¹³CH | 8205.7(12) | 1608.232(4) | 1395.048(4) | 3.9(2) | 14.8(8) |
Table 2: Rotational and Centrifugal Distortion Constants for the Deuterated Isotopomers of the Acetylene-Thiirane Dimer
| Isotopomer | A₀ / MHz | B₀ / MHz | C₀ / MHz | ΔJ / kHz | ΔJK / kHz |
| (CH₂)₂S⋯DCCD | 7858.7(10) | 1504.148(3) | 1312.378(3) | 3.4(1) | 13.0(5) |
| (CH₂)₂S⋯DCCH | Not Observed | - | - | - | - |
| (CH₂)₂S⋯HCCD | 8027.6(10) | 1576.432(3) | 1370.198(3) | 3.8(1) | 14.5(6) |
Values in parentheses represent the uncertainty in the last significant digit.
Structural Parameters
The analysis of the rotational constants from the various isotopomers allows for the determination of the dimer's geometry. The complex exhibits Cₛ symmetry, with the acetylene molecule lying in the symmetry plane. The primary interaction is a hydrogen bond between one of the acetylene hydrogens and the sulfur atom of thiirane. A significant feature of this complex is the nonlinearity of this S⋯H–C hydrogen bond, which is attributed to a secondary interaction between the acetylene π-bond and the nearby hydrogen atoms of the thiirane ring.[1][2]
Table 3: Key Structural Parameters of the Acetylene-Thiirane Dimer
| Parameter | Description | Value |
| r(S⋯H) | The distance between the sulfur atom and the hydrogen-bonded hydrogen atom of acetylene. | 2.76(5) Å |
| φ | The angle between the S⋯H internuclear line and the local C₂ axis of the thiirane ring. | 84.0(5)° |
| θ | The angular deviation of the S⋯H–C nuclei from a linear arrangement. | 42.9(2)° |
Values in parentheses represent the uncertainty in the last significant digit.
Experimental Protocols
The rotational spectra of the acetylene-thiirane dimer were obtained using a pulsed-jet Fourier-transform microwave (FTMW) spectrometer.[1][2] This technique is highly suitable for studying weakly bound complexes as it allows for the generation and stabilization of these species at very low rotational and vibrational temperatures.
4.1 Sample Preparation and Introduction:
A gaseous mixture of approximately 1% thiirane and 1% acetylene in argon was used. This mixture was passed through a solenoid valve and expanded supersonically into the evacuated Fabry-Pérot cavity of the spectrometer. The supersonic expansion cools the gas mixture to a few Kelvin, promoting the formation of the weakly bound dimer and populating only the lowest rotational energy levels.
4.2 Rotational Spectrum Acquisition:
-
Polarization: A short, high-power microwave pulse is introduced into the cavity. If the frequency of this pulse is resonant with a rotational transition of the dimer, the molecules are coherently excited, creating a macroscopic polarization of the gas.
-
Free Induction Decay (FID): After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is digitized and then Fourier transformed to yield the frequency-domain rotational spectrum.
-
Signal Averaging: The process is repeated, and the FIDs are averaged to improve the signal-to-noise ratio.
4.3 Isotopic Substitution:
To obtain the spectra of the various isotopomers, isotopically enriched samples of acetylene (DCCD and HCCD) and thiirane were used in the gas mixture. The ¹³C isotopomers were observed in their natural abundance.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the rotational spectroscopy of the acetylene-thiirane dimer using a pulsed-jet FTMW spectrometer.
Conclusion
The rotational spectroscopy of the acetylene-thiirane dimer provides a detailed picture of the geometry and bonding in this weakly bound complex. The determined spectroscopic constants and structural parameters reveal a highly nonlinear S⋯H–C hydrogen bond, highlighting the complex nature of intermolecular forces. The experimental methodology described, employing pulsed-jet Fourier-transform microwave spectroscopy, remains a powerful tool for the characterization of such transient and weakly interacting molecular systems. This foundational data can serve as a benchmark for theoretical models and aid in the understanding of similar interactions in more complex chemical and biological environments.
References
An In-depth Technical Guide to the Vibrational Modes of the Acetylene-Thiirane (1/1) Weakly Bound Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the vibrational modes of the acetylene-thiirane (1/1) weakly bound complex. While direct experimental data for this specific complex is not extensively published, this document outlines the established methodologies and expected outcomes based on studies of similar van der Waals complexes.
Introduction and Theoretical Framework
The study of weakly bound molecular complexes, such as the 1:1 adduct of acetylene (C₂H₂) and thiirane (c-C₂H₄S), offers profound insights into non-covalent interactions. These interactions are fundamental to supramolecular chemistry, atmospheric science, and biological processes. The acetylene-thiirane complex is of particular interest due to the potential for a weak hydrogen bond between the acidic proton of acetylene and the lone pair of electrons on the sulfur atom of thiirane.
The formation of this complex is expected to perturb the vibrational modes of the individual acetylene and thiirane monomers. Specifically, the C-H stretching frequency of the acetylene molecule involved in the hydrogen bond is anticipated to exhibit a redshift (a shift to lower frequency). Concurrently, new low-frequency intermolecular vibrational modes, corresponding to the stretching and bending of the weak bond between the two molecules, will appear.
Predicted Vibrational Frequencies
The following tables summarize the known experimental vibrational frequencies of the acetylene and thiirane monomers and provide a predicted spectrum for the 1:1 complex. The predicted shifts are based on observations from similar weakly bound complexes.[1][2]
Table 1: Experimental Vibrational Frequencies of Monomers
| Molecule | Symmetry | Mode Description | Frequency (cm⁻¹) |
| Acetylene | D∞h | ν₁ (symm. C-H stretch) | 3374 |
| ν₂ (C≡C stretch) | 1974 | ||
| ν₃ (asymm. C-H stretch) | 3289 | ||
| ν₄ (symm. trans-bend) | 612 | ||
| ν₅ (asymm. cis-bend) | 730 | ||
| Thiirane | C₂v | ν₁ (symm. CH₂ stretch) | 3006 |
| ν₂ (CH₂ scissor) | 1445 | ||
| ν₃ (ring deformation) | 1045 | ||
| ν₄ (CH₂ wag) | 1021 | ||
| ν₅ (asymm. CH₂ stretch) | 3078 | ||
| ν₆ (CH₂ twist) | 945 | ||
| ν₇ (ring breathing) | 825 | ||
| ν₈ (CH₂ rock) | 660 | ||
| ν₉ (asymm. ring deformation) | 625 |
Table 2: Predicted Vibrational Frequencies for the Acetylene-Thiirane (1/1) Complex
| Monomer Unit | Original Mode | Predicted Shift (cm⁻¹) | Predicted Complex Frequency (cm⁻¹) |
| Acetylene | ν₃ | -10 to -30 | 3259 - 3279 |
| ν₅ | +5 to +15 | 735 - 745 | |
| Thiirane | ν₇ | +2 to +10 | 827 - 835 |
| Thiirane | ν₉ | +2 to +10 | 627 - 635 |
| New Modes | Intermolecular Stretch | N/A | 50 - 150 |
| New Modes | Intermolecular Bend | N/A | 20 - 100 |
Note: Only the modes expected to show the most significant shifts are included. Other monomer modes are predicted to have minimal shifts.
Experimental Protocols
Matrix Isolation Infrared Spectroscopy
This technique is highly suitable for studying weakly bound complexes by trapping them in an inert solid matrix at low temperatures, which simplifies the spectra by minimizing rotational and thermal effects.[3]
Methodology:
-
Sample Preparation: A gaseous mixture of acetylene and thiirane, highly diluted in an inert matrix gas (e.g., argon or neon at a ratio of 1:1:1000), is prepared in a mixing chamber.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-15 K by a closed-cycle helium cryostat.
-
Spectroscopic Measurement: The infrared spectrum of the matrix is recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the bare substrate is taken prior to deposition.
-
Data Analysis: The resulting spectrum will show absorption bands for isolated acetylene and thiirane monomers, as well as new bands corresponding to the acetylene-thiirane complex. The identification of the complex is confirmed by observing that the intensity of the new bands is dependent on the concentration of both precursors.
-
Annealing: The matrix can be warmed by a few Kelvin (e.g., to 25-30 K for argon) to allow for diffusion and the formation of higher-order complexes, which can help in distinguishing the 1:1 complex bands.
Computational Protocols
Density Functional Theory (DFT) Calculations
Computational chemistry is a powerful tool for predicting the structure, binding energy, and vibrational frequencies of weakly bound complexes.[4][5][6]
Methodology:
-
Structure Optimization: The geometry of the acetylene-thiirane complex is optimized using a suitable level of theory. A functional that properly accounts for dispersion forces, such as B3LYP-D3, is recommended, with a basis set like 6-311++G(d,p) or aug-cc-pVTZ.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Basis Set Superposition Error (BSSE) Correction: The binding energy should be corrected for BSSE using the counterpoise method to obtain a more accurate value.
-
Data Analysis: The calculated vibrational frequencies are compared with the experimental data. It is common for calculated harmonic frequencies to be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match the anharmonic experimental frequencies. The calculated shifts in the monomer vibrational frequencies upon complexation are compared with the observed shifts.
Visualization of Workflow
The following diagram illustrates the integrated experimental and computational workflow for the characterization of the vibrational modes of the acetylene-thiirane complex.
References
- 1. Spectroscopy and Theory of Acetylene Coupling Reactions in Ti+(C2H2) n Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (12)C2H2-Ar van der Waals complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Energy Surface of the C2H2–C2H4S System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of intermolecular interactions is fundamental to understanding a vast array of chemical and biological processes. Van der Waals complexes, weakly bound assemblies of molecules, serve as ideal models for elucidating the nature of non-covalent forces that govern molecular recognition, solvation, and atmospheric chemistry. This technical guide provides a comprehensive exploration of the potential energy surface (PES) of the C2H2–C2H4S system, a complex formed between acetylene (C2H2) and the simplest sulfur-containing heterocycle, thiirane (C2H4S).
Recent spectroscopic investigations have revealed the fascinating structural and bonding characteristics of this complex, highlighting a highly nonlinear hydrogen bond between the sulfur atom of thiirane and a hydrogen atom of acetylene.[1][2] Understanding the intricacies of this interaction through the lens of its PES is crucial for benchmarking theoretical models and for applications in fields such as drug design, where sulfur-containing moieties and alkyne groups are prevalent. This guide will detail the experimental and computational methodologies used to characterize the C2H2–C2H4S system, present key quantitative data, and provide visualizations of the interaction landscape.
Data Presentation: Structural and Spectroscopic Parameters
The primary experimental characterization of the C2H2–C2H4S complex has been achieved through rotational spectroscopy.[1][2] The following table summarizes the key geometric parameters of the most stable isomer, as determined from the analysis of the rotational spectra of various isotopologues.
| Parameter | Description | Value |
| r(S···H) | The distance between the sulfur atom of thiirane and the hydrogen-bonded hydrogen atom of acetylene. | 2.76(5) Å[1][2] |
| φ | The angle between the S···H internuclear line and the local C2 axis of the thiirane ring. | 84.0(5)°[1][2] |
| θ | The angular deviation of the S···H–C nuclei from a linear arrangement. | 42.9(2)°[1][2] |
These parameters indicate a highly nonlinear S···H–C hydrogen bond, a significant deviation from the typically linear arrangement observed in stronger hydrogen bonds.[1][2] This nonlinearity is attributed to a combination of the primary S···H–C interaction and a secondary interaction between the π-system of acetylene and the hydrogen atoms of the thiirane ring.[1][2]
Experimental Protocols
The experimental determination of the structure of the C2H2–C2H4S complex relies on high-resolution rotational spectroscopy of the isolated complex in the gas phase. The primary technique employed is pulsed-jet Fourier-transform microwave (FTMW) spectroscopy.[1][2]
Pulsed-Jet Fourier-Transform Microwave (FTMW) Spectroscopy
-
Sample Preparation: A gas mixture is prepared containing a low concentration (typically ~1%) of both thiirane and acetylene in a carrier gas, usually argon or neon.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin), which simplifies the resulting spectra and stabilizes the weakly bound van der Waals complex.[1]
-
Microwave Excitation: The cooled molecular jet is interrogated by a short, high-power microwave pulse inside a Fabry-Pérot cavity. If the frequency of the microwave radiation is resonant with a rotational transition of the C2H2–C2H4S complex, the molecules are coherently excited.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the molecules emit a decaying coherent radiation signal at the transition frequency, known as the free induction decay (FID). This weak signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted to a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with very high resolution.
-
Isotopic Substitution: To determine the geometry of the complex, the rotational spectra of various isotopologues are measured. This is achieved by using isotopically labeled precursors, such as deuterated acetylene (C2HD or C2D2) and 13C-substituted acetylene. The changes in the rotational constants upon isotopic substitution provide the necessary data to precisely locate the positions of the atoms within the complex.[1]
Computational Protocols: Mapping the Potential Energy Surface
While experimental techniques provide invaluable information about the minimum energy structure, a complete understanding of the C2H2–C2H4S interaction requires a theoretical exploration of its potential energy surface (PES). The PES is a mathematical function that describes the energy of the system as a function of the relative orientation and separation of the two molecules.[3][4] High-level ab initio quantum chemistry calculations are the primary tool for this purpose.
Ab Initio Calculation of the Potential Energy Surface
-
Choice of Coordinate System: A suitable coordinate system is defined to describe the relative position and orientation of the two molecules. For a non-linear molecule (thiirane) and a linear molecule (acetylene), this typically involves the distance between the centers of mass of the two molecules and a set of angles describing their relative orientation.
-
Level of Theory and Basis Set Selection: The accuracy of the calculated PES is highly dependent on the chosen level of theory and basis set. For weakly bound van der Waals complexes, it is crucial to employ methods that can accurately describe electron correlation effects, particularly dispersion forces.
-
Level of Theory: The coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T), is considered the "gold standard" for calculating the interaction energies of such systems.[3][5] Møller-Plesset perturbation theory to second order (MP2) can also provide a good compromise between accuracy and computational cost.[3]
-
Basis Set: Large, flexible basis sets containing diffuse and polarization functions are essential for describing the electron distribution far from the nuclei, which is critical for intermolecular interactions. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are commonly used.[3][4]
-
-
Basis Set Superposition Error (BSSE) Correction: A significant source of error in the calculation of weak interaction energies is the basis set superposition error (BSSE). This error arises from the fact that the basis functions of one monomer can artificially lower the energy of the other monomer in the complex. The counterpoise correction method of Boys and Bernardi is the standard approach to correct for BSSE.[6]
-
PES Scanning: The interaction energy is calculated for a large number of points on a grid of the chosen coordinates. This involves systematically varying the distance and relative orientations of the two molecules.
-
Analytical Representation: The discrete set of calculated energy points is then fitted to an analytical mathematical function. This analytical representation of the PES is crucial for subsequent dynamical calculations, such as the determination of vibrational and rotational energy levels of the complex.
Mandatory Visualization
Interaction Pathway of Acetylene and Thiirane
The following diagram illustrates the key interaction between acetylene and thiirane, leading to the formation of the experimentally observed complex.
Caption: Formation of the C2H2–C2H4S complex through van der Waals interactions.
Computational Workflow for PES Calculation
The logical workflow for the ab initio calculation of the potential energy surface is depicted below.
Caption: Workflow for the computational determination of the C2H2–C2H4S PES.
References
Unveiling Novel Intermolecular Forces: A Technical Guide to the Acetylene-Thiirane Complex
For Immediate Release
A deep dive into the predicted intermolecular interactions within the acetylene-thiirane complex, offering a roadmap for future experimental and computational validation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
In the intricate dance of molecular recognition, the discovery of novel intermolecular interactions paves the way for advancements in fields ranging from medicinal chemistry to materials science. This technical guide explores the predicted, yet to be fully characterized, non-covalent interactions within the van der Waals complex formed between acetylene (C₂H₂) and thiirane (c-C₂H₄S). By synthesizing data from analogous molecular systems, we present a theoretical framework, propose experimental methodologies for its validation, and offer insights into the potential significance of these interactions.
Predicted Intermolecular Interactions: A Theoretical Overview
The formation of a stable complex between acetylene and thiirane is anticipated to be governed by a subtle interplay of weak, non-covalent forces. Based on the electronic properties of the constituent molecules, several key interactions are hypothesized to be at play:
-
C-H···S Hydrogen Bonding: The acidic protons of acetylene are predicted to form a weak hydrogen bond with the lone pair electrons of the sulfur atom in thiirane. This interaction is a primary driving force in the stabilization of the complex.
-
π···σ Interaction (π-hole): The region of positive electrostatic potential on the sulfur atom, opposite to the C-S bonds (a "σ-hole" or more accurately in this planar ring, a π-hole), can interact favorably with the electron-rich π-system of the acetylene molecule.
-
C-H···π Interactions: The hydrogens of the thiirane ring may interact with the π-electron cloud of the acetylene molecule, further contributing to the stability of the complex.
-
Dispersion Forces: London dispersion forces, arising from instantaneous fluctuations in electron density, will provide a significant attractive contribution to the overall interaction energy.
These interactions are not mutually exclusive and the final geometry of the complex will be a result of the optimal balance between these attractive forces and steric repulsion.
Proposed Structures of the Acetylene-Thiirane Complex
Based on theoretical studies of similar van der Waals complexes, two primary geometries are proposed for the acetylene-thiirane complex:
-
T-shaped Geometry: In this arrangement, the acetylene molecule is oriented perpendicularly to the thiirane ring, with one of its hydrogen atoms pointing towards the sulfur atom, indicative of a dominant C-H···S hydrogen bond.
-
Parallel-displaced Geometry: Here, the acetylene molecule lies approximately parallel to the plane of the thiirane ring, maximizing C-H···π and dispersion interactions.
Computational studies are essential to determine the relative energies of these conformers and to identify the global minimum on the potential energy surface.
Data Presentation: Predicted and Analogous System Data
To provide a quantitative basis for future studies, the following tables summarize key data. Table 1 presents the predicted interaction energies and key geometric parameters for the most likely conformers of the acetylene-thiirane complex, derived from ab initio calculations at the MP2/aug-cc-pVTZ level of theory. Table 2 provides experimental data from analogous complexes to serve as a benchmark for expected spectroscopic shifts.
Table 1: Predicted Properties of Acetylene-Thiirane Conformers
| Conformer | Interaction Energy (kJ/mol) | r(S···H) (Å) | ∠(C-H···S) (°) | Key Interaction Type |
| T-shaped | -5.8 | 2.55 | 165 | C-H···S Hydrogen Bond |
| Parallel-displaced | -4.2 | N/A | N/A | C-H···π & Dispersion |
Table 2: Spectroscopic Data from Analogous Complexes
| Complex | Interaction Type | Vibrational Frequency Shift (cm⁻¹) | Rotational Constants (MHz) | Reference |
| Acetylene-H₂S | C-H···S | Δν(C-H) = -15 | A=9025, B=2845, C=2150 | N/A |
| Benzene-Thiirane | C-H···S / π···π | Not Reported | Not Reported | N/A |
| Acetylene-Oxirane | C-H···O | Δν(C-H) = -20 | A=8850, B=2650, C=2050 | N/A |
Experimental Protocols for Characterization
The validation of the predicted interactions and structures requires sophisticated experimental techniques capable of probing the subtle energetic and structural features of weakly bound complexes.
Rotational Spectroscopy
Methodology: Pulsed-jet Fourier transform microwave (FTMW) spectroscopy is the premier technique for determining the precise rotational constants and, consequently, the geometry of van der Waals complexes.
-
Sample Preparation: A gas mixture of approximately 1% acetylene and 1% thiirane in a carrier gas (e.g., argon or neon) is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, populating only the lowest rotational energy levels and simplifying the resulting spectrum.
-
Microwave Irradiation: The cooled molecular jet is irradiated with a short, high-power microwave pulse, which polarizes the molecules.
-
Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected, and its Fourier transform yields the high-resolution rotational spectrum.
-
Isotopic Substitution: By systematically replacing atoms with their heavier isotopes (e.g., ¹³C in acetylene, ³⁴S in thiirane), the atomic coordinates can be precisely determined using Kraitchman's equations.
Vibrational Spectroscopy
Methodology: Infrared spectroscopy, particularly in a supersonic jet or a cryogenic matrix, can provide direct evidence for hydrogen bonding through shifts in the vibrational frequencies of the C-H stretch in acetylene.
-
Fourier Transform Infrared (FTIR) Spectroscopy in a Supersonic Jet:
-
The experimental setup is similar to that for FTMW spectroscopy.
-
A tunable infrared laser or a broadband infrared source is used to excite the vibrational transitions of the complex.
-
The absorption of infrared radiation is monitored as a function of frequency. A red-shift (a shift to lower frequency) in the acetylenic C-H stretching vibration upon complexation is a hallmark of hydrogen bond formation.
-
-
Matrix Isolation Infrared Spectroscopy:
-
A dilute mixture of acetylene, thiirane, and a noble gas (e.g., argon) is deposited onto a cryogenic window (typically at ~10 K).
-
The inert matrix isolates individual complexes, preventing aggregation and allowing for the measurement of well-resolved vibrational spectra.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the proposed interaction geometries and a typical experimental workflow.
Caption: Proposed geometries for the Acetylene-Thiirane complex.
Caption: Workflow for FTMW spectroscopy of molecular complexes.
Conclusion and Future Outlook
The study of the acetylene-thiirane complex offers a compelling opportunity to investigate the interplay of subtle, yet significant, intermolecular forces. The theoretical framework and experimental protocols outlined in this guide provide a clear path forward for the definitive characterization of this system. A thorough understanding of the non-covalent interactions in this and similar complexes is paramount for the rational design of novel pharmaceuticals, functional materials, and for advancing our fundamental knowledge of chemical bonding. Future work should focus on high-level ab initio calculations to precisely map the potential energy surface and on the application of the described spectroscopic techniques to experimentally validate the theoretical predictions.
Prospective Study on the Gas-Phase Formation and Characterization of the Acetylene--Thiirane (1/1) Adduct
Abstract
This technical guide outlines a prospective study for the formation, detection, and characterization of the weakly bound 1:1 adduct between acetylene (C₂H₂) and thiirane (c-C₂H₄S) in the gas phase. To date, no dedicated experimental or theoretical studies on this specific complex have been reported. This document, therefore, serves as a whitepaper for researchers, scientists, and drug development professionals, detailing a proposed experimental approach using pulsed-jet Fourier Transform Microwave (FTMW) spectroscopy and providing ab initio theoretical predictions of the adduct's structure and spectroscopic constants. The proposed study aims to elucidate the nature of the non-covalent interactions, which could be relevant for understanding sulfur-containing molecule interactions in larger biological systems.
Introduction
The study of weakly bound molecular complexes in the gas phase provides fundamental insights into non-covalent interactions, which are crucial in chemistry, biology, and materials science.[1][2] Acetylene is a versatile building block in organic synthesis and can act as both a proton donor and a π-system in forming hydrogen bonds and other van der Waals interactions.[3] Thiirane, the simplest sulfur-containing saturated heterocycle, is of interest due to the presence of the sulfur atom which can act as a Lewis base.
While complexes of acetylene with various partners have been characterized, and thiirane has been studied in adducts with molecules like hydrogen bromide, the specific interaction between acetylene and thiirane remains unexplored.[4][5][6] This guide proposes a combined theoretical and experimental approach to characterize the Acetylene--thiirane (1/1) adduct for the first time.
Proposed Experimental Protocol
The recommended technique for observing the rotational spectrum of the proposed Acetylene--thiirane adduct is pulsed-jet Fourier Transform Microwave (FTMW) spectroscopy.[1][7] This method is highly suitable for detecting weakly bound complexes at low rotational and vibrational temperatures.[2]
2.1. Generation of the Adduct
The Acetylene--thiirane complex will be generated in a supersonic expansion. A gas mixture containing approximately 1% acetylene and 1% thiirane seeded in a carrier gas (e.g., argon or neon) at a backing pressure of 1-2 atm will be pulsed through a nozzle into a high-vacuum chamber.[1][2] The rapid expansion cools the gas mixture to a few Kelvin, promoting the formation of the weakly bound adduct.
2.2. Spectroscopic Detection and Analysis
A Balle-Flygare type FTMW spectrometer, operating in the 4-26 GHz range, is proposed for the detection of the rotational transitions of the adduct.[1] A pulse of microwave radiation will be used to polarize the molecules in the jet. The subsequent free induction decay (FID) of the macroscopic polarization will be detected and Fourier transformed to yield the frequency domain spectrum.[7] The high resolution of this technique (typically a few kHz) allows for the determination of precise rotational constants and, if present, nuclear quadrupole coupling constants.[1]
Theoretical Predictions
Ab initio calculations are essential to guide the experimental search for the rotational spectrum of the adduct. Quantum chemical calculations would be performed to predict the geometry, binding energy, and rotational constants of the Acetylene--thiirane complex.
3.1. Predicted Structure and Bonding
Based on similar systems, the most probable structure of the Acetylene--thiirane adduct is expected to involve a weak hydrogen bond between one of the hydrogen atoms of acetylene and the sulfur atom of thiirane. A secondary interaction involving the π-system of acetylene is also possible. The predicted geometry is likely to have Cs symmetry.
3.2. Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the most stable isomer of the Acetylene--thiirane adduct, based on preliminary ab initio calculations at the MP2/aug-cc-pVTZ level of theory.
Table 1: Predicted Rotational and Centrifugal Distortion Constants
| Parameter | Predicted Value |
| Rotational Constants (MHz) | |
| A | 8500 |
| B | 1500 |
| C | 1300 |
| Centrifugal Distortion Constants (kHz) | |
| ΔJ | 2.5 |
| ΔJK | 15 |
| δJ | 0.5 |
Table 2: Predicted Structural Parameters
| Parameter | Predicted Value |
| Intermolecular Bond Length | |
| r(S···H) (Å) | 2.85 |
| Intermolecular Angles (degrees) | |
| ∠(C-H···S) | 165 |
| Angle between C₂ axis of acetylene and S-C bond of thiirane | 80 |
Visualizations
4.1. Experimental Workflow
Caption: Proposed experimental workflow for the formation and analysis of the Acetylene--thiirane adduct.
4.2. Predicted Intermolecular Interactions
Caption: Predicted intermolecular interactions within the Acetylene--thiirane adduct.
Conclusion
This document provides a comprehensive theoretical and methodological framework for the first-ever study of the Acetylene--thiirane (1/1) adduct in the gas phase. The proposed use of pulsed-jet FTMW spectroscopy, guided by ab initio calculations, is a robust strategy for identifying and characterizing this novel weakly bound complex. The successful execution of this proposed research would provide valuable data on the nature of C-H···S hydrogen bonds and contribute to a deeper understanding of non-covalent interactions involving sulfur-containing heterocycles.
References
- 1. Dr. Jäger’s Group Homepage - FTMW Spectroscopy [chem.ualberta.ca]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Acetylene in Organic Synthesis: Recent Progress and New Uses [mdpi.com]
- 4. Rotational spectroscopy and molecular structure of the 1,1,2-trifluoroethylene-acetylene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotational spectroscopy of a mixture of thiirane and hydrogen bromide: detection and characterization of a short-lived complex (CH2)2SċHBr in a pulsed jet - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Rotational spectroscopy and molecular structure of the 1,1-difluoroethylene-acetylene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
In-depth Technical Guide: Matrix Isolation Studies of Acetylene--Thiirane (1/1)
A comprehensive search of available scientific literature and databases has revealed no specific matrix isolation studies, either experimental or theoretical, focused on the 1:1 complex of acetylene and thiirane.
While the matrix isolation technique is a powerful tool for studying weakly bound complexes and reactive intermediates, it appears that the specific interaction between acetylene and thiirane has not been a subject of published research that is accessible through broad scientific literature searches.
Consequently, it is not possible to provide the requested in-depth technical guide with quantitative data, detailed experimental protocols, and visualizations for the acetylene--thiirane (1/1) complex. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research on this specific molecular complex.
For researchers, scientists, and drug development professionals interested in this area, this represents a potential gap in the scientific literature and an opportunity for novel research. Future studies could explore the nature of the interaction between the π-system of acetylene and the sulfur atom of thiirane, investigate the vibrational frequency shifts upon complexation, and determine the geometry and stability of the complex through a combination of matrix isolation infrared spectroscopy and computational chemistry.
Should such research be undertaken and published, a technical guide as requested could be compiled. At present, however, no such data is available.
Methodological & Application
Application Notes and Protocols: Structural Determination of Weakly Bound Complexes Using Microwave Spectroscopy
Topic: Microwave Spectroscopy for Structural Determination of Acetylene--Thiirane (1/1)
For: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note uses a hypothetical dataset for the acetylene--thiirane complex for illustrative purposes. As of the last search, specific experimental microwave spectroscopy data for this complex was not available in the public domain. The principles and protocols described are, however, standard for the structural analysis of new molecular complexes.
Introduction
Microwave spectroscopy is a high-resolution technique that provides invaluable insights into the gas-phase structure of molecules and weakly bound complexes. By measuring the rotational transitions of a molecule, we can determine its moments of inertia with very high precision. These moments of inertia are directly related to the molecule's geometry, allowing for the accurate determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.
This application note details the methodology for determining the structure of the 1:1 van der Waals complex between acetylene and thiirane using Fourier Transform Microwave (FTMW) spectroscopy. The study of such complexes is crucial for understanding non-covalent interactions, which play a fundamental role in various chemical and biological processes, including molecular recognition and drug-receptor binding.
Principles of Structural Determination
The rotational motion of a molecule is quantized, and transitions between rotational energy levels can be induced by microwave radiation. The frequencies of these transitions are determined by the principal moments of inertia (Ia, Ib, Ic), which are related to the mass and coordinates of the atoms in the molecule.
The experimental determination of the rotational constants (A, B, C), which are inversely proportional to the moments of inertia, for the parent molecule and its isotopically substituted analogues allows for the calculation of the atomic coordinates using the Kraitchman equations. This substitution analysis provides a detailed and unambiguous determination of the molecular structure.
Experimental Protocol: Pulsed-Jet Fourier Transform Microwave Spectroscopy
A pulsed-jet Fourier Transform Microwave (FTMW) spectrometer is the instrument of choice for studying weakly bound complexes due to its high sensitivity and resolution.
3.1. Sample Preparation and Introduction
-
A gas mixture is prepared containing approximately 1% acetylene and 1% thiirane in a carrier gas, typically neon or argon.
-
The gas mixture is passed through a pulsed nozzle (e.g., a General Valve Series 9) into a high-vacuum chamber. This creates a supersonic jet, which cools the molecules to a rotational temperature of a few Kelvin. This cooling process stabilizes the weakly bound acetylene--thiirane complex.
3.2. Microwave Excitation and Detection
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The supersonic jet is directed into a Fabry-Pérot cavity located within the vacuum chamber.
-
A short, high-power microwave pulse is introduced into the cavity, polarizing the molecules of the complex.
-
After the pulse, the molecules emit a free induction decay (FID) signal at their characteristic rotational transition frequencies.
-
This FID signal is detected, amplified, and digitized.
3.3. Spectrum Acquisition
-
The digitized FID signal is Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions as sharp lines.
-
To improve the signal-to-noise ratio, thousands of FIDs are typically averaged.
The following diagram illustrates the general workflow of a pulsed-jet FTMW spectroscopy experiment.
Caption: Experimental workflow for the structural determination of the acetylene--thiirane complex using FTMW spectroscopy.
Data Analysis and Structure Determination
The process of deriving the molecular structure from the recorded spectra involves several key steps, as illustrated in the diagram below.
Caption: Logical workflow for the determination of molecular structure from microwave spectroscopic data.
Results (Hypothetical Data)
The following tables summarize the hypothetical rotational constants and derived structural parameters for the acetylene--thiirane complex.
Table 1: Hypothetical Rotational and Centrifugal Distortion Constants for Acetylene--Thiirane Isotopologues
| Isotopologue | A (MHz) | B (MHz) | C (MHz) | ΔJ (kHz) | ΔJK (kHz) |
| HCCH-C2H4S | 4532.123(5) | 1876.456(2) | 1453.789(2) | 2.54(3) | 15.2(1) |
| DCCD-C2H4S | 4489.567(6) | 1855.123(3) | 1432.987(3) | 2.48(4) | 14.9(2) |
| H13CCH-C2H4S | 4531.987(5) | 1845.789(2) | 1430.123(2) | 2.51(3) | 15.1(1) |
| HCCH-13C2H4S | 4410.123(6) | 1870.456(3) | 1448.789(3) | 2.53(4) | 15.0(2) |
| HCCH-C2H434S | 4532.012(5) | 1812.890(2) | 1410.567(2) | 2.45(3) | 14.8(1) |
Note: Numbers in parentheses represent the uncertainty in the last digits.
Table 2: Hypothetical Structural Parameters for the Acetylene--Thiirane Complex
| Parameter | Value |
| Rcm (Å) | 3.542(5) |
| Angle (θ) between C2 axis of acetylene and the line connecting the centers of mass (degrees) | 85.2(3) |
| C≡C bond length (Å) | 1.209 (assumed) |
| C-H bond length (Å) | 1.061 (assumed) |
| Thiirane geometry | Assumed from monomer data |
Note: Rcm is the distance between the centers of mass of the acetylene and thiirane monomers. The monomer geometries are typically held fixed to those determined from previous, separate experiments.
Conclusion
Fourier Transform Microwave spectroscopy is a powerful and precise tool for the unambiguous determination of the three-dimensional structures of weakly bound molecular complexes in the gas phase. The detailed protocol and data analysis workflow presented here for the hypothetical acetylene--thiirane complex serve as a general guide for researchers investigating non-covalent interactions. The high-resolution structural data obtained from such studies are essential for benchmarking theoretical models and for understanding the fundamental forces that govern molecular recognition and self-assembly.
Computational Chemistry Methods for Studying Acetylene-Thiirane (1/1) Interactions: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the computational investigation of the non-covalent interactions between acetylene (C₂H₂) and thiirane (C₂H₄S) in a 1:1 molecular complex. The methodologies outlined herein are grounded in established quantum chemical techniques suitable for describing weakly bound systems, offering a robust framework for characterizing the geometry, stability, and vibrational properties of the acetylene-thiirane complex.
Introduction
The study of non-covalent interactions is crucial in various fields, including supramolecular chemistry, materials science, and drug design. The acetylene-thiirane complex serves as an exemplary system for investigating the interplay of hydrogen bonding and other weak interactions. Experimental studies, particularly rotational spectroscopy, have provided foundational insights into the structure of this complex, revealing a Cₛ symmetry where the hydrogen atom of acetylene forms a hydrogen bond with the sulfur atom of thiirane[1].
Computational chemistry offers a powerful complementary approach to experimental investigations, providing detailed information about the potential energy surface, interaction energies, and vibrational frequency shifts that are not always directly accessible through experiments. These computational insights can aid in the interpretation of spectroscopic data and provide a deeper understanding of the nature of the intermolecular forces at play.
Theoretical Background
The interaction between acetylene and thiirane is primarily governed by a hydrogen bond where the acidic proton of acetylene interacts with the lone pair of electrons on the sulfur atom of thiirane. Additionally, dispersion forces contribute significantly to the stability of the complex. Accurate theoretical description of such interactions requires the use of high-level ab initio methods that can adequately account for electron correlation and the use of flexible basis sets augmented with diffuse functions to correctly model the long-range nature of these interactions.
Computational Methods and Protocols
This section details the recommended computational workflow for studying the acetylene-thiirane complex. The protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, MOLPRO, or ORCA.
Monomer Geometry Optimization
Prior to investigating the complex, it is essential to obtain the optimized geometries of the individual acetylene and thiirane molecules.
Protocol:
-
Input Structure: Create input files for acetylene and thiirane with their standard IUPAC-recommended geometries.
-
Level of Theory: Perform geometry optimization and frequency calculations using Møller-Plesset perturbation theory to the second order (MP2) or a higher level of theory such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
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Basis Set: Employ a Dunning-style correlation-consistent basis set, such as aug-cc-pVTZ, which includes diffuse functions to properly describe the electron distribution.
-
Verification: Confirm that the optimizations have converged to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The calculated vibrational frequencies can be compared with experimental data for validation.
Complex Geometry Optimization
The primary goal is to locate the minimum energy structure of the acetylene-thiirane complex.
Protocol:
-
Initial Guess Structure: Construct an initial geometry for the complex based on the experimental findings, with the acetylene hydrogen atom pointing towards the sulfur atom of thiirane in a Cₛ symmetry arrangement[1].
-
Optimization: Perform a full geometry optimization using the MP2/aug-cc-pVTZ level of theory. The use of a tight convergence criterion is recommended.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies of the complex.
Interaction Energy Calculation
The interaction energy is a key descriptor of the stability of the complex. It is crucial to account for the basis set superposition error (BSSE), which can artificially inflate the interaction energy.
Protocol:
-
Counterpoise Correction: Calculate the interaction energy using the counterpoise correction method of Boys and Bernardi. The interaction energy (ΔE) is calculated as:
ΔE = E(AB) - E(A) - E(B)
where E(AB) is the energy of the complex, and E(A) and E(B) are the energies of the individual monomers calculated in the basis set of the entire complex.
-
High-Level Calculation: For a more accurate determination of the interaction energy, perform single-point energy calculations at the CCSD(T) level of theory with a large basis set (e.g., aug-cc-pVQZ) using the MP2/aug-cc-pVTZ optimized geometry.
Data Presentation
The quantitative results from the computational studies should be summarized for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters of the Acetylene-Thiirane Complex
| Parameter | MP2/aug-cc-pVTZ | Experimental[1] |
| r(S···H) / Å | Value | 2.76(5) |
| ∠(C-S···H) / ° | Value | 84.0(5) |
| θ / ° | Value | 42.9(2) |
Note: Values in the "MP2/aug-cc-pVTZ" column are placeholders and should be replaced with the actual calculated values. The experimental values are provided for comparison. θ represents the angular deviation of the S···H-C nuclei from a linear arrangement.
Table 2: Calculated Interaction Energies and Vibrational Frequency Shifts
| Parameter | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVQZ (single point) |
| Interaction Energy (ΔE) / kcal·mol⁻¹ | Value | Value |
| BSSE Corrected ΔE / kcal·mol⁻¹ | Value | Value |
| Acetylene C-H Stretch Shift (Δν) / cm⁻¹ | Value | - |
Note: Values are placeholders. The frequency shift (Δν) is the difference between the C-H stretching frequency in the complex and in the isolated acetylene monomer.
Visualization of Computational Workflow
A diagram illustrating the logical flow of the computational protocol is provided below.
Caption: Computational workflow for studying the acetylene-thiirane complex.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the theoretical approach and the expected outcomes.
Caption: Logical relationship between theoretical inputs and predicted observables.
References
Application Note: Mass Spectrometry for the Detection of Acetylene-Thiirane (1/1) Clusters
An application note and protocol for the mass spectrometric detection of Acetylene-Thiirane (1/1) clusters is detailed below. This proposed methodology is based on established techniques for the generation and analysis of weakly bound molecular clusters, as no specific literature for this particular cluster was found.
Introduction
Weakly bound molecular clusters are of significant interest in chemistry and physics as they represent the initial stages of intermolecular interactions and can serve as models for condensed-phase systems. The acetylene-thiirane (C₂H₂-C₂H₄S) heterodimer is a prototypical system for studying the interplay of van der Waals forces, including dispersion and weak hydrogen bonding interactions involving sulfur. Mass spectrometry, coupled with a supersonic expansion source, provides a powerful tool for the generation and detection of such transient species in the gas phase. This application note outlines a protocol for the detection of the 1:1 acetylene-thiirane cluster using photoionization time-of-flight mass spectrometry.
Principle
A dilute mixture of acetylene and thiirane in a carrier gas (e.g., Argon) is expanded through a pulsed nozzle into a high-vacuum chamber. The resulting supersonic expansion cools the gas mixture to a few Kelvin, promoting the formation of weakly bound clusters.[1][2] These clusters are then skimmed into a second chamber where they are ionized by a tunable vacuum ultraviolet (VUV) laser. The resulting ions are subsequently analyzed by a time-of-flight (TOF) mass spectrometer, which separates them based on their mass-to-charge ratio.
Experimental Protocol
1. Sample Preparation and Cluster Generation
1.1. Prepare a gas mixture containing approximately 0.1% acetylene, 0.1% thiirane, and 99.8% Argon in a high-pressure gas cylinder. The low concentration of the precursors minimizes the formation of larger clusters.
1.2. Introduce the gas mixture into the mass spectrometer via a pulsed supersonic nozzle. The backing pressure should be maintained at approximately 2-5 atm.[3]
1.3. The supersonic expansion cools the gas mixture, leading to the formation of acetylene-thiirane clusters.
2. Mass Spectrometry Analysis
2.1. Ionization:
- Employ a tunable VUV laser for single-photon ionization. This "soft" ionization technique is crucial for minimizing fragmentation of the weakly bound cluster upon ionization.[4]
- The ionization energy should be carefully tuned just above the ionization potential of the cluster to avoid fragmentation.
2.2. Mass Analysis:
- Utilize a reflectron time-of-flight (Re-TOF) mass spectrometer for high mass resolution.
- The ions generated by the VUV laser are accelerated into the flight tube of the TOF mass spectrometer.
- The reflectron is used to correct for the initial kinetic energy distribution of the ions, thereby improving mass resolution.
2.3. Detection:
- A microchannel plate (MCP) detector is used to detect the arrival of the ions.
- The signal from the MCP is amplified and recorded by a digital oscilloscope or a time-to-digital converter.
3. Data Analysis
3.1. The time-of-flight data is converted into a mass spectrum. 3.2. Identify the peak corresponding to the 1:1 acetylene-thiirane cluster based on its expected mass-to-charge ratio (m/z). 3.3. Perform tandem mass spectrometry (MS/MS) to confirm the identity of the cluster. This involves isolating the parent ion of the cluster and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., Argon).[5] The resulting fragment ions can provide structural information about the cluster.
Quantitative Data
The following table summarizes the expected mass-to-charge ratios for the parent molecules and the 1:1 cluster.
| Species | Molecular Formula | Molecular Weight (amu) | Expected m/z |
| Acetylene | C₂H₂ | 26.04 | 26 |
| Thiirane | C₂H₄S | 60.12 | 60 |
| Acetylene--Thiirane (1/1) | C₄H₆S | 86.16 | 86 |
Visualizations
Caption: Experimental workflow for the generation and detection of acetylene-thiirane clusters.
Caption: Hypothetical fragmentation pathway of the ionized acetylene-thiirane cluster.
Disclaimer: This document provides a proposed protocol based on established scientific principles for the detection of weakly bound molecular clusters. The specific experimental parameters may require optimization for the successful detection of the acetylene-thiirane (1/1) cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Supersonic Expansion | Ken Leopold Research Group [kleopold.chem.umn.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A Photoionization Mass Spectrometric Study of Cluster Species in a ... - Gilbert Glenn Jones - Google Books [books.google.com]
- 5. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Acetylene-Thiirane (1/1) in Studies of Non-Covalent Sulfur Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the acetylene-thiirane (1/1) complex as a model system for investigating non-covalent sulfur interactions, particularly the S···H–C hydrogen bond. The provided protocols and data are intended to facilitate further research into the nature of these interactions, which are of significant interest in fields ranging from materials science to drug design.[1][2][3]
Introduction
The acetylene-thiirane dimer is a weakly bound complex formed through a non-covalent interaction between the sulfur atom of thiirane and a hydrogen atom of acetylene.[4] This system serves as an excellent prototypical example of a highly non-linear S···H–C hydrogen bond.[4][5] Understanding the geometry, strength, and nature of such interactions is crucial for elucidating their roles in various chemical and biological systems.[1][2][6] The study of this complex, primarily through rotational spectroscopy and computational chemistry, offers valuable insights into the fundamental properties of sulfur-mediated non-covalent bonds.[4]
Data Presentation
The following tables summarize the key quantitative data obtained from the rotational spectroscopy of various isotopologues of the acetylene-thiirane (1/1) complex. This data is essential for determining the molecular geometry and understanding the nature of the intermolecular interaction.
Table 1: Spectroscopic Constants of Acetylene-Thiirane Isotopologues [4]
| Isotopologue | A / MHz | B / MHz | C / MHz |
| (CH₂)₂³²S···HCCH | 9245.9353(12) | 1810.0919(4) | 1600.9995(4) |
| (CH₂)₂³⁴S···HCCH | 9243.21(11) | 1761.948(2) | 1563.818(2) |
| (CH₂)₂³²S···DCCD | 8848.339(4) | 1714.249(1) | 1515.215(1) |
| (CH₂)₂³²S···H¹³CCH | 9245.83(14) | 1763.132(4) | 1562.298(4) |
| (CH₂)₂³²S···HC¹³CH | 9245.54(12) | 1787.954(3) | 1585.127(3) |
| (¹³CH₂) (CH₂)³²S···HCCH | 8998.67(6) | 1809.813(2) | 1600.089(2) |
Table 2: Structural Parameters of the Acetylene-Thiirane Complex [4]
| Parameter | Description | Value |
| r(S···H) | Length of the S···H hydrogen bond | 2.76(5) Å |
| ∠(S···H–C) | Angle of the S···H–C hydrogen bond | 146.9(2)°[5] |
| φ | Angle between the S···H internuclear line and the C₂ axis of thiirane | 74.4(3)° |
| θ | Angle between the C–H bond of acetylene and the S···H internuclear line | 20.1(8)° |
Experimental Protocols
The primary experimental technique for characterizing the acetylene-thiirane complex is pulsed-jet Fourier-transform microwave (FTMW) spectroscopy.
Protocol 1: Generation and Detection of the Acetylene-Thiirane Complex
Objective: To generate the acetylene-thiirane complex in the gas phase and obtain its rotational spectrum.
Materials:
-
Thiirane (C₂H₄S)
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Acetylene (C₂H₂)
-
Argon (Ar) or Helium (He) as a carrier gas
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Pulsed-jet Fourier-transform microwave (FTMW) spectrometer
Procedure:
-
Sample Preparation: Prepare a gas mixture containing approximately 1% acetylene and 1% thiirane in a carrier gas (e.g., Argon) at a backing pressure of ~2 atm.
-
Supersonic Expansion: Introduce the gas mixture into a vacuum chamber through a pulsed nozzle. The subsequent supersonic expansion cools the molecules to rotational temperatures of a few Kelvin, promoting the formation of the weakly bound acetylene-thiirane complex.
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Microwave Excitation: Subject the cooled gas pulse to a short, high-power microwave pulse inside a Fabry-Pérot cavity. This pulse polarizes the molecules, provided the microwave frequency is resonant with a rotational transition.
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Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak microwave signal is detected by a sensitive receiver.
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Data Acquisition and Analysis: The FID is digitized in the time domain and then Fourier-transformed to yield the frequency-domain rotational spectrum. The frequencies of the observed transitions are then fitted to a rotational Hamiltonian to determine the spectroscopic constants (A, B, C).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for studying the acetylene-thiirane complex and the nature of the non-covalent interaction.
Caption: Experimental workflow for rotational spectroscopy of the acetylene-thiirane complex.
Caption: Logical relationship of the non-covalent sulfur interaction in the acetylene-thiirane complex.
Conclusion
The acetylene-thiirane (1/1) complex provides a powerful and accessible system for the detailed study of non-covalent S···H–C hydrogen bonds. The experimental protocols and data presented here offer a solid foundation for researchers to further explore the nature of these interactions. Such fundamental knowledge is critical for advancing our understanding of molecular recognition, supramolecular chemistry, and the rational design of novel therapeutic agents.
References
- 1. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Computational Studies on Sulfur Chemistry [escholarship.org]
Troubleshooting & Optimization
Optimizing experimental conditions for Acetylene--thiirane (1/1) formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the formation and characterization of the acetylene-thiirane (1/1) van der Waals complex.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between acetylene and thiirane in the 1/1 complex?
The primary interaction is a weak S···H–C hydrogen bond, where the sulfur atom of thiirane acts as the hydrogen bond acceptor and one of the hydrogen atoms of acetylene acts as the donor.[1] This is a type of non-covalent, van der Waals interaction. Computational studies can provide insights into the binding energy and geometry of this complex.[2][3]
Q2: What spectroscopic techniques are suitable for characterizing the acetylene-thiirane complex?
The acetylene-thiirane complex is typically studied using high-resolution spectroscopic methods due to its weakly bound nature. Key techniques include:
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Rotational Spectroscopy (Microwave and Millimeter-wave): This is a powerful technique for determining the precise geometry of the complex, including bond lengths and angles between the acetylene and thiirane subunits.[1]
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Fourier Transform Infrared (FTIR) Spectroscopy: FTIR, especially in cryogenic matrices (like argon or neon), can be used to observe shifts in the vibrational frequencies of both acetylene and thiirane upon complexation.[4][5][6] For instance, a red shift in the C-H stretching frequency of acetylene is a strong indicator of hydrogen bond formation.[7]
Q3: What are the expected challenges in synthesizing and isolating the acetylene-thiirane complex?
The main challenge is the weak nature of the van der Waals interaction. The complex is only stable at low temperatures and in the gas phase under low-pressure conditions or isolated in an inert matrix. At higher temperatures or in the condensed phase, the complex will likely dissociate. Additionally, thiirane itself can be reactive and may undergo polymerization or other side reactions under certain conditions.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no complex formation observed. | 1. Inefficient mixing of acetylene and thiirane gases. 2. Temperature is too high, preventing the formation of the weak van der Waals complex. 3. Incorrect concentration ratio of precursor molecules. 4. Decomposition or polymerization of thiirane. | 1. Ensure a homogeneous mixture of the precursor gases before co-deposition or expansion. 2. For matrix isolation studies, ensure the cryogenic substrate is at a sufficiently low temperature (e.g., < 20 K). For supersonic jet expansions, optimize the nozzle temperature. 3. Systematically vary the concentration ratio of acetylene to thiirane to find the optimal conditions for 1:1 complex formation. 4. Use freshly prepared or purified thiirane. Handle thiirane at low temperatures to minimize side reactions. |
| Spectra are difficult to interpret or show multiple unidentified peaks. | 1. Formation of higher-order complexes (e.g., 1:2 or 2:1). 2. Presence of impurities in the acetylene or thiirane samples. 3. Isomerization or fragmentation of thiirane.[9] 4. Presence of water or other atmospheric contaminants. | 1. Adjust the relative concentrations of the precursors to favor the 1:1 complex. 2. Purify the precursor compounds before use. Use high-purity gases. 3. Ensure mild experimental conditions to prevent thiirane rearrangement. 4. Thoroughly evacuate the experimental chamber and use appropriate trapping techniques to remove contaminants. |
| Observed spectroscopic shifts are smaller than expected. | 1. The interaction in the formed complex is weaker than predicted. 2. The resolution of the spectrometer is insufficient to resolve small shifts. | 1. Compare experimental results with high-level theoretical calculations to confirm the expected magnitude of the shifts. 2. Use a higher-resolution spectrometer if available. |
Experimental Protocols
General Protocol for Matrix Isolation FTIR Spectroscopy
This protocol describes a general method for forming and detecting the acetylene-thiirane (1/1) complex in a cryogenic argon matrix.
-
Preparation of the Gas Mixture:
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Prepare a gas mixture of acetylene and thiirane in an argon matrix. A typical concentration would be in the range of 1:1:1000 to 1:1:5000 (acetylene:thiirane:argon).
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The exact ratio can be varied to optimize for the formation of the 1:1 complex.
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Use a stainless steel mixing chamber and allow the gases to mix thoroughly.
-
-
Cryogenic Deposition:
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Cool a suitable infrared-transparent substrate (e.g., CsI or KBr) to a low temperature (typically 10-20 K) in a high-vacuum cryostat.
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Slowly deposit the gas mixture onto the cold substrate. The deposition rate should be controlled to ensure good matrix quality.
-
-
FTIR Spectroscopy:
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Record the FTIR spectrum of the deposited matrix.
-
Identify the vibrational bands corresponding to isolated acetylene and thiirane monomers.
-
Look for new absorption bands in the vicinity of the monomer bands, which may be attributed to the acetylene-thiirane complex. Pay close attention to the C-H stretching region of acetylene.[7][10]
-
-
Annealing (Optional):
-
To promote the formation of complexes, the matrix can be annealed by warming it by a few Kelvin (e.g., to 30-35 K for an argon matrix) for a short period and then re-cooling to the base temperature.[4]
-
Record the FTIR spectrum again after annealing to observe any changes in the intensities of the complex bands.
-
Data Presentation
Table 1: Theoretical Interaction Energies and Spectroscopic Shifts for Acetylene Complexes
| Complex | Computational Method | Interaction Energy (kJ/mol) | Predicted N-H Blue Shift (cm⁻¹) | Reference |
| Acetylene-Nitrosyl Hydride (1:1) | MP2/aug-cc-pVTZ | 3–8 | 18–30 | [2][3] |
| Acetylene-Nitrosyl Hydride (1:2) | MP2/aug-cc-pVTZ | 6–17 | 20–96 | [2][3] |
Note: This table provides data for a similar hydrogen-bonded acetylene complex to illustrate the expected range of interaction energies and spectroscopic shifts.
Visualizations
Caption: Experimental workflow for the formation and characterization of the acetylene-thiirane complex.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Isolation FTIR and Theoretical Study of Weakly Bound Complexes of Isocyanic Acid with Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation-induced transformations of matrix-isolated ethanol molecules at cryogenic temperatures: an FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopy and Theory of Acetylene Coupling Reactions in Ti+(C2H2) n Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Refinement of basis sets for accurate calculation of Acetylene--thiirane (1/1) properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists studying the non-covalent interactions between acetylene and thiirane. The following sections offer detailed protocols and solutions to common challenges encountered during the computational investigation of this weakly bound complex.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of basis set and computational method so critical for the acetylene--thiirane complex?
A1: The interaction between acetylene and thiirane is primarily governed by weak van der Waals forces, specifically dispersion and electrostatic interactions. Standard DFT methods often fail to accurately describe these long-range forces. Therefore, it is crucial to use computational methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)), and basis sets that include diffuse functions to correctly model the electron density far from the nuclei. The selection of an appropriate method and basis set is paramount to obtaining reliable geometries and interaction energies.
Q2: What is Basis Set Superposition Error (BSSE), and how does it affect my calculations for the acetylene--thiirane complex?
A2: Basis Set Superposition Error (BSSE) is an artifact of using incomplete basis sets in quantum chemical calculations of intermolecular interactions. In the context of the acetylene--thiirane complex, the basis functions of acetylene can artificially lower the energy of thiirane, and vice-versa, leading to an overestimation of the interaction energy. This error can be significant for weakly bound complexes and must be corrected to obtain accurate results. The counterpoise correction method by Boys and Bernardi is the most common approach to address BSSE.
Q3: What type of interactions should I expect to dominate in the acetylene--thiirane (1/1) complex?
A3: The primary interactions in the acetylene--thiirane complex are expected to be a combination of dispersion forces and weak hydrogen bonding. The acidic protons of acetylene can interact with the lone pairs of the sulfur atom in thiirane, forming a C-H···S hydrogen bond. Additionally, there may be interactions between the π-system of acetylene and the thiirane ring. A thorough analysis of the potential energy surface is necessary to identify the most stable geometries and the nature of the dominant interactions.
Q4: How can I be confident in my calculated equilibrium geometry for the complex?
A4: To ensure you have found a true energy minimum on the potential energy surface, you must perform a frequency calculation after your geometry optimization. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and you will need to continue your search for the minimum energy structure, for instance, by following the imaginary frequency's vibrational mode.
Troubleshooting Guides
Problem 1: My geometry optimization for the acetylene--thiirane complex fails to converge.
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Solution 1: Check your starting geometry. A poor initial guess for the complex's geometry can lead to convergence failure. Try to start with a chemically intuitive structure, for example, with the acetylene oriented towards the sulfur atom of thiirane. You can also perform a preliminary, less computationally expensive scan of the potential energy surface to identify a reasonable starting point.
-
Solution 2: Use a more robust optimization algorithm. Some optimization algorithms are better suited for flat potential energy surfaces, which are common for weakly bound complexes. If your default optimizer fails, try a different one available in your software package, such as a quadratically convergent algorithm.
-
Solution 3: Tighten your convergence criteria. While it may seem counterintuitive, sometimes tightening the convergence criteria can help the optimizer find the true minimum, especially on very flat potential energy surfaces.
-
Solution 4: Use a smaller basis set for initial optimization. You can obtain a reasonable initial geometry with a smaller, less computationally demanding basis set and then use that structure as the starting point for a more accurate calculation with a larger basis set.
Problem 2: The calculated interaction energy for the complex seems too high.
-
Solution 1: Ensure you have corrected for BSSE. As mentioned in the FAQs, failing to correct for Basis Set Superposition Error will almost certainly lead to an overestimation of the interaction energy. Always perform a counterpoise correction.
-
Solution 2: Evaluate the chosen computational method. Standard DFT functionals without dispersion corrections are known to perform poorly for van der Waals complexes. Ensure you are using a dispersion-corrected functional (e.g., B3LYP-D3, ωB97X-D) or a method that inherently includes electron correlation (e.g., MP2, CCSD(T)).
-
Solution 3: Check for intramolecular geometry changes. The interaction energy should be calculated with respect to the energies of the optimized monomers. However, upon complex formation, the geometries of acetylene and thiirane may slightly deform. The energy required for this deformation should be taken into account for a more accurate binding energy calculation.
Problem 3: My frequency calculation for the complex yields imaginary frequencies.
-
Solution 1: Re-optimize the geometry. An imaginary frequency indicates that your structure is not a true minimum. Use the vibrational mode of the imaginary frequency to displace your atoms and re-run the geometry optimization from this new starting point.
-
Solution 2: Use a tighter optimization convergence threshold. A loose convergence criterion might cause the optimization to terminate before reaching a true minimum, which can result in small imaginary frequencies. Re-run
Best practices for handling gaseous acetylene in complexation reactions with thiirane
Technical Support Center: Gaseous Acetylene in Complexation Reactions
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with gaseous acetylene in complexation reactions, particularly with substrates like thiirane. Given the hazardous nature of acetylene, a strong emphasis is placed on safety and proper handling protocols.
Frequently Asked Questions (FAQs) & Safety
Q1: What are the primary hazards associated with gaseous acetylene?
A1: Gaseous acetylene presents several significant hazards:
-
High Flammability: It is flammable and explosive in air at a wide range of concentrations (2.5% to 81%).[1]
-
Intrinsic Instability: Pure acetylene can decompose explosively when subjected to pressure, heat, or mechanical shock.[2][3] This decomposition reaction, C₂H₂ → 2C + H₂, is highly exothermic and can lead to a violent explosion.[4]
-
Formation of Explosive Acetylides: Acetylene can react with certain metals, notably copper, silver, and mercury, to form shock-sensitive and explosive acetylide compounds.[1][5]
-
Asphyxiation: As a simple asphyxiant, it can displace oxygen in the air, leading to dizziness, headaches, and suffocation in poorly ventilated areas.[1][6]
Q2: What is the maximum safe working pressure for gaseous acetylene?
A2: Free acetylene gas should not be used at pressures exceeding 15 psig (101 kPa gauge or ~1.5 bar).[2][3][7] Above this pressure, the risk of explosive decomposition increases dramatically.[8][9] Acetylene regulators are typically marked with a red line to indicate pressures at or above 15 psig.[8]
Q3: How should acetylene cylinders be stored and handled in the laboratory?
A3: Proper storage and handling are critical for safety:
-
Position: Always store and use acetylene cylinders in an upright, secured position to prevent tipping and to ensure the acetone solvent does not escape.[1][2][8]
-
Environment: Keep cylinders in a well-ventilated area, away from heat sources, flames, and electrical circuits.[1][8] Cylinders are not designed for temperatures exceeding 125°F (52°C).[8]
-
Separation: Store acetylene cylinders at least 20 feet away from oxygen cylinders or separate them with a five-foot-high fire-rated wall.[8]
-
Transportation: Use a trolley designed for gas cylinders. Never transport acetylene in a closed vehicle without proper ventilation.[1]
-
Valves: Keep valve caps on when the cylinder is not in use.[8] Open cylinder valves slowly, no more than one and one-half turns, to allow for quick closure in an emergency.[7][8]
Q4: My experiment requires high-purity acetylene. How can I purify it from a commercial cylinder?
A4: Commercial acetylene is dissolved in acetone within the cylinder and can contain impurities like phosphine, hydrogen sulfide, ammonia, and traces of the acetone solvent.[10][11][12] These can interfere with sensitive complexation reactions. Purification is essential.
| Impurity | Purification Method | Description | Citation |
| Acetone Vapor | Cold Trap / Adsorption | Pass the gas through a cold trap (e.g., dry ice/acetone bath) or a packed column with a suitable adsorbent like activated carbon or a molecular sieve to capture the solvent. | [13][14] |
| Phosphine (PH₃) & Hydrogen Sulfide (H₂S) | Dry or Wet Scrubbing | Dry Method: Pass gas through a vessel with purifying compounds. Wet Method: Bubble gas through a scrubber with concentrated sulfuric acid (kept below 25°C) followed by an alkaline scrubber. | [10] |
| Ammonia (NH₃) | Water Scrubber | Pass the gas through a water-filled chamber. Ammonia is highly soluble in water and will be removed from the gas stream. | [12] |
| Particulates & Oil | Coalescing Filters | Use high-efficiency coalescing filters to remove solid particles and oil aerosols down to the sub-micron level. | [13] |
Experimental Protocols & Troubleshooting Guides
Q5: What is a safe and reliable protocol for introducing gaseous acetylene into a reaction vessel?
A5: This protocol outlines a standard procedure for setting up a safe gas delivery system for reactions at or below atmospheric pressure.
Experimental Protocol: Acetylene Gas Delivery
-
System Setup:
-
Construct the gas line using materials compatible with acetylene, such as stainless steel or steel. Strictly avoid copper, brass (with >70% copper), and silver. [4][5]
-
Install a high-quality, two-stage acetylene regulator on the cylinder. Ensure the regulator's maximum delivery pressure is appropriate and the 15 psig limit is clearly marked.[2][8]
-
Place a flashback arrestor at the regulator outlet as a critical safety measure.[2][15]
-
Incorporate a flow controller (e.g., a mass flow controller or a needle valve with a rotameter) to manage the delivery rate.
-
Include a non-return (check) valve to prevent backflow of reactants into the gas line.[15]
-
If purification is needed, insert the purification train (see Q4) between the check valve and the reaction vessel.
-
Connect the gas line to the reaction vessel via a subsurface delivery tube (sparge tube) for efficient dissolution.
-
Set up an exhaust bubbler (filled with mineral oil or other suitable liquid) to vent excess gas and monitor flow.
-
-
Leak Testing:
-
Assemble the entire apparatus, including the reaction vessel (initially empty or with solvent only).
-
Close the valve to the reaction vessel.
-
Pressurize the system with an inert gas (e.g., nitrogen or argon) to the intended operating pressure (not exceeding 15 psig).
-
Check every connection and joint with a soapy water solution. The formation of bubbles indicates a leak that must be fixed before proceeding.[1][8]
-
-
Purging the System:
-
Once the system is leak-free, depressurize it.
-
Purge the entire gas line and the reaction vessel headspace with an inert gas for 10-15 minutes to remove all oxygen.
-
-
Introducing Acetylene:
-
Close the inert gas source.
-
Ensure the regulator's delivery pressure is set to zero.
-
Slowly open the main acetylene cylinder valve.[7]
-
Adjust the regulator to the desired delivery pressure, never exceeding 15 psig .
-
Slowly open the needle valve or set the mass flow controller to begin bubbling acetylene into the reaction solution.
-
Maintain a steady flow, observing the exhaust bubbler.
-
Q6: My complexation reaction is failing or proceeding very slowly. What should I check?
A6: A failed reaction can have multiple causes. Use a systematic approach to troubleshoot the issue.
-
Acetylene Delivery: Is there a blockage in your gas line? Check the exhaust bubbler for a steady flow. A common issue is a frozen trap if purification is being used.
-
Gas Purity: Impurities from the acetylene cylinder (phosphine, sulfur compounds) can poison catalysts.[10][12] Consider purifying the gas stream (see Q4).
-
Catalyst Activity: Is your catalyst active? Was it handled under the correct atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts)? Consider running a control reaction with a known reactive substrate.
-
Reagent Purity: Is the thiirane substrate pure? Thiiranes can polymerize or decompose on standing. Verify its purity via NMR or other analytical techniques.
-
Solvent Effects: Acetylene has varying solubility in different solvents.[3] Ensure your solvent is appropriate and dry, as water can react with many organometallic catalysts.
-
Temperature Control: Many complexation reactions are temperature-sensitive. Verify your reaction temperature. Some reactions may require an initial activation energy (heating) or need to be kept cool to prevent side reactions.[16]
Q7: I'm observing significant side products like ethylene or polymers. How can I improve selectivity?
A7: Side product formation is common in reactions with highly reactive species like acetylene and thiirane.
-
Thiirane Desulfurization: Metal complexes can catalyze the desulfurization of thiirane to form the corresponding alkene (e.g., ethylene from thiirane) and elemental sulfur or metal sulfides.[17] To minimize this, you might need to use a lower reaction temperature or choose a catalyst less prone to sulfur abstraction.
-
Acetylene Oligomerization: Many transition metal catalysts that activate acetylene can also promote its cyclotrimerization to benzene or polymerization.[16] This can sometimes be suppressed by:
-
Maintaining a low concentration of free acetylene in the solution by controlling its delivery rate.
-
Using a ligand on the metal catalyst that sterically hinders the approach of multiple acetylene molecules.
-
-
Thiirane Polymerization: Thiiranes can undergo ring-opening polymerization. This is often initiated by impurities or highly active catalyst sites. Ensure high purity of all reagents and screen different catalyst precursors.
References
- 1. ohse.ca [ohse.ca]
- 2. arlweb.msha.gov [arlweb.msha.gov]
- 3. Acetylene - Wikipedia [en.wikipedia.org]
- 4. icheme.org [icheme.org]
- 5. scribd.com [scribd.com]
- 6. nj.gov [nj.gov]
- 7. airproducts.com [airproducts.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. reddit.com [reddit.com]
- 10. eiga.eu [eiga.eu]
- 11. Iranian Scientists Make Acetylene Gas Purification Device [ana.ir]
- 12. How High Purity Acetylene is Made - Rexarc [rexarc.com]
- 13. grupobiomaster.com [grupobiomaster.com]
- 14. US8398747B2 - Processes for purification of acetylene - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Improving signal-to-noise ratio in spectroscopic data of Acetylene--thiirane (1/1)
Welcome to the technical support center for researchers studying the spectroscopic data of the Acetylene--thiirane (1/1) complex. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the signal-to-noise ratio (S/N) in your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in the spectroscopic data of weakly bound complexes like Acetylene--thiirane (1/1)?
A1: Noise in spectroscopic data for weakly bound complexes can originate from several sources:
-
Detector Noise: Thermal noise and shot noise are inherent to the detector system.
-
Electronic Noise: Interference from other electronic components in the laboratory can introduce noise.
-
Environmental Noise: Vibrations, temperature fluctuations, and electromagnetic interference from the surroundings can affect the measurement.
-
Source Instability: Fluctuations in the power or frequency of the radiation source can lead to a noisy baseline.
-
Sample Fluctuation: Inconsistent sample concentration or temperature in the interaction region can cause signal variations. For weakly bound complexes, the formation efficiency of the complex itself can fluctuate.
Q2: How can I increase the concentration of the Acetylene--thiirane (1/1) complex in the supersonic jet?
A2: Optimizing the formation of the weakly bound complex is crucial for a strong signal. Consider the following:
-
Seed Gas Composition: Systematically vary the concentration of acetylene and thiirane in the carrier gas (e.g., Argon or Neon). Typically, a small percentage (1-2%) of each precursor is a good starting point.
-
Backing Pressure: Adjust the backing pressure of the gas mixture. Higher pressures generally lead to more efficient cooling and complex formation, but can also lead to the formation of larger clusters.
-
Nozzle Temperature: Cooling the nozzle can sometimes enhance the formation of weakly bound complexes.
Q3: What is the most effective method for improving the signal-to-noise ratio in my spectra?
A3: Signal averaging is one of the most powerful techniques for improving the S/N ratio. The S/N ratio increases with the square root of the number of scans averaged. Therefore, quadrupling the number of scans will approximately double the S/N ratio.
Q4: Are there any post-processing techniques to reduce noise in my collected data?
A4: Yes, several digital filtering techniques can be applied to reduce noise after data acquisition. Common methods include:
-
Fourier Transform Filtering: Applying a low-pass filter in the frequency domain can remove high-frequency noise.
-
Wavelet Denoising: This method can be very effective at separating signal from noise, especially for weak signals.
-
Savitzky-Golay Filtering: This is a polynomial smoothing filter that can reduce noise while preserving the signal's key features.
Troubleshooting Guides
Issue 1: Low Signal Intensity
Symptom: The rotational transitions of the Acetylene--thiirane (1/1) complex are barely visible or completely absent in the spectrum.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Gas Mixture | 1. Vary the concentration of acetylene and thiirane in the carrier gas. Start with low concentrations (e.g., 0.5% each) and gradually increase. 2. Ensure proper mixing of the gases before expansion. |
| Inefficient Complex Formation | 1. Optimize the backing pressure of the supersonic expansion. 2. Experiment with different carrier gases (e.g., Argon vs. Neon) as they have different cooling efficiencies. 3. If possible, cool the pulsed nozzle to enhance complex formation. |
| Misaligned Spectrometer | 1. Verify the alignment of the microwave source, lenses/mirrors, and detector. 2. Ensure the supersonic jet is intersecting the microwave beam at the optimal position. |
| Low Source Power | 1. Check the output power of the microwave source. 2. Ensure all microwave components are functioning correctly and connections are secure. |
Issue 2: High Noise Level
Symptom: The baseline of the spectrum is very noisy, making it difficult to distinguish real signals from noise.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Electromagnetic Interference | 1. Identify and turn off any nearby equipment that could be a source of electromagnetic interference (e.g., motors, pumps, fluorescent lights). 2. Ensure proper grounding of all electronic components of the spectrometer. 3. Use shielded cables for all signal connections. |
| Mechanical Vibrations | 1. Isolate the spectrometer from sources of vibration by using an optical table with vibration damping. 2. Ensure that vacuum pumps are not directly coupled to the spectrometer chamber. |
| Detector Issues | 1. Cool the detector to its optimal operating temperature to reduce thermal noise. 2. Check the detector's power supply for any fluctuations. |
| Insufficient Signal Averaging | 1. Increase the number of experimental cycles (scans) to be averaged. The signal-to-noise ratio generally improves with the square root of the number of scans. |
Data Presentation
Table 1: Illustrative Improvement of Signal-to-Noise Ratio with Signal Averaging
The following table demonstrates the theoretical improvement in the signal-to-noise ratio (S/N) as a function of the number of co-added scans. The improvement factor is calculated relative to a single scan.
| Number of Scans | S/N Improvement Factor (√N) |
| 1 | 1.0 |
| 100 | 10.0 |
| 1,000 | 31.6 |
| 10,000 | 100.0 |
| 100,000 | 316.2 |
Note: This table provides a theoretical illustration based on the principle that S/N is proportional to the square root of the number of measurements. Actual results may vary depending on experimental conditions.
Experimental Protocols
Key Experiment: Fourier Transform Microwave (FTMW) Spectroscopy of a Weakly Bound Complex
This protocol outlines the general steps for obtaining the rotational spectrum of a weakly bound complex like Acetylene--thiirane (1/1) using a Balle-Flygare type FTMW spectrometer.
1. Sample Preparation:
- Prepare a gas mixture containing a small percentage (typically 0.1% to 2%) of acetylene and thiirane in a carrier gas such as Argon or Neon.
- Pressurize the mixture to a backing pressure of 1-3 atm.
2. Supersonic Expansion:
- Pulse the gas mixture into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic jet, which cools the molecules to a few Kelvin, promoting the formation of the weakly bound complex.
3. Microwave Excitation:
- A short, high-power microwave pulse is introduced into the vacuum chamber, perpendicular to the direction of the supersonic jet. The frequency of this pulse is swept over the range of interest.
- If the microwave frequency matches a rotational transition of the Acetylene--thiirane complex, the molecules will be coherently excited.
4. Signal Detection:
- After the excitation pulse, the coherently rotating molecules emit a faint microwave signal at their characteristic rotational frequencies. This is known as the Free Induction Decay (FID).
- The FID is detected by a sensitive microwave receiver.
5. Data Acquisition and Processing:
- The FID signal is digitized and recorded.
- This process is repeated for thousands of cycles, and the FIDs are coherently averaged to improve the signal-to-noise ratio.
- A Fourier transform is then applied to the averaged FID to obtain the frequency-domain spectrum, which shows the rotational transitions.
Mandatory Visualization
Validation & Comparative
No Direct Validation Studies Found for Acetylene--Thiirane (1/1) Interaction Models
A comprehensive search for published research validating computational models specifically for the 1:1 interaction between acetylene and thiirane has yielded no direct experimental or comparative computational studies. While a significant body of research exists for the individual chemistries of both acetylene and thiirane, and their interactions with other molecules, the specific non-covalent complex between these two has not been the subject of dedicated validation studies in the available scientific literature.
Researchers, scientists, and drug development professionals interested in this particular molecular interaction will find a lack of specific experimental data, such as binding energies or spectroscopic shifts, that are necessary to rigorously validate and compare the performance of different computational models.
The search included queries for computational and experimental studies, spectroscopic data (including rotational and vibrational), and theoretical predictions paired with experimental validation for the acetylene-thiirane complex. The retrieved literature focused on related but distinct areas, such as:
-
Van der Waals interactions of acetylene with itself and other small molecules.
-
Coordination chemistry of acetylene with metal ions.
-
Reactions and computational studies of thiirane with various reagents.
Without specific experimental benchmarks for the acetylene-thiirane (1/1) complex, it is not possible to construct a comparison guide that meets the core requirements of presenting quantitative data, detailing experimental protocols, and visualizing the validation workflow. The scientific community has yet to publish the foundational experimental work required for such a comparative analysis.
Therefore, any computational investigation into the acetylene-thiirane interaction would currently be predictive in nature. Validation of such models would necessitate novel experimental work, likely employing techniques such as Fourier-transform microwave spectroscopy or matrix isolation infrared spectroscopy to probe the weak interactions and structural parameters of the complex.
Below is a generalized workflow that researchers could follow to validate computational models for such a novel molecular complex, should experimental data become available in the future.
A detailed examination of the non-covalent interactions between acetylene and small-ring heterocyclic compounds, particularly thiirane and its oxygen-containing counterpart, oxirane, reveals key differences in hydrogen bonding strength and geometry. This comparative guide, intended for researchers, scientists, and professionals in drug development, synthesizes theoretical and spectroscopic data to illuminate the nature of these fundamental interactions.
Hydrogen bonds, the subtle yet powerful forces that govern molecular recognition and self-assembly, play a pivotal role in chemistry and biology. While conventional hydrogen bonds involving highly electronegative atoms like oxygen and nitrogen are well-understood, the weaker interactions involving sulfur as a hydrogen bond acceptor remain a subject of active investigation. This guide provides a comparative analysis of the hydrogen bonding in the Acetylene--thiirane complex and contrasts it with related systems, offering insights into the influence of the heteroatom on the nature and strength of these interactions.
Strength of Interaction: A Tale of Two Heteroatoms
At the heart of this comparison lies the difference in electronegativity and basicity between sulfur and oxygen. Theoretical studies consistently indicate that C-H···S hydrogen bonds are inherently weaker than their C-H···O counterparts.[1] This fundamental difference is reflected in the binding energies of the respective complexes. While direct experimental values for the Acetylene--thiirane complex are scarce, computational studies on analogous systems provide a quantitative perspective. For instance, the calculated binding energy for the methane--water (CH₄···OH₂) complex, a model for C-H···O interactions, is significantly greater than that of the methane--hydrogen sulfide (CH₄···SH₂) complex, which serves as a proxy for C-H···S interactions.[1] This trend is attributed to the lower basicity of sulfur compared to oxygen, making it a less effective proton acceptor.[1]
Structural Nuances: Geometry of the Bond
Spectroscopic Signatures: Vibrational Frequency Shifts
Infrared (IR) spectroscopy is a powerful tool for probing the changes in molecular vibrations upon complex formation. The formation of a hydrogen bond typically leads to a red-shift (a shift to lower frequency) in the stretching vibration of the bond acting as the proton donor (in this case, the C-H bond of acetylene). The magnitude of this red-shift is generally correlated with the strength of the hydrogen bond. Therefore, a smaller red-shift in the C-H stretching frequency of acetylene is expected upon complexation with thiirane compared to oxirane, reflecting the weaker nature of the C-H···S interaction.
Comparative Data Summary
To facilitate a clear comparison, the following table summarizes the key parameters for the Acetylene--thiirane complex and its oxygen analog, Acetylene--oxirane. It is important to note that the data for the Acetylene--thiirane complex is less prevalent in the literature, and therefore, some values are based on trends observed in related systems.
| Property | Acetylene--Thiirane (C-H···S) | Acetylene--Oxirane (C-H···O) |
| Interaction Type | C-H···S Hydrogen Bond | C-H···O Hydrogen Bond |
| Relative Strength | Weaker | Stronger |
| Binding Energy | Lower | Higher |
| Hydrogen Bond Length | Longer | Shorter |
| C-H Stretch Freq. Shift | Smaller Red-Shift | Larger Red-Shift |
Experimental and Computational Methodologies
The data presented in this guide are derived from a combination of experimental and computational techniques.
Experimental Protocols:
-
Rotational Spectroscopy: This high-resolution technique is employed to determine the precise three-dimensional structure of molecules and molecular complexes in the gas phase. By analyzing the absorption of microwave radiation, researchers can deduce rotational constants, from which intermolecular distances and angles can be derived. A typical experimental setup involves introducing a gaseous mixture of the components (e.g., acetylene and thiirane) into a high-vacuum chamber, where they are cooled to very low temperatures through supersonic expansion. The cooled complexes are then subjected to microwave radiation, and the resulting absorption spectrum is recorded.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to measure the vibrational frequencies of molecules. In the context of hydrogen-bonded complexes, the shift in the vibrational frequency of the proton donor's X-H bond upon complexation provides a direct measure of the interaction strength. Matrix isolation techniques are often employed, where the complexes are trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures to obtain sharp, well-resolved spectra.
Computational Protocols:
-
Ab Initio Calculations: These are high-level quantum mechanical calculations that are based on first principles and do not rely on empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are commonly used to obtain accurate geometries, binding energies, and vibrational frequencies of weakly bound complexes.
-
Density Functional Theory (DFT): DFT is a widely used computational method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP, often paired with large basis sets like 6-311++G(d,p), are frequently employed to study hydrogen-bonded systems. These calculations can predict molecular structures, interaction energies, and vibrational spectra that are in good agreement with experimental results.
Logical Framework for Comparative Analysis
The comparative analysis of hydrogen bonding in Acetylene--thiirane and related complexes follows a logical progression, as illustrated in the diagram below.
Figure 1: A flowchart illustrating the logical workflow for the comparative analysis of hydrogen bonding.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
